molecular formula C9H6BrNS2 B1281907 4-(4-Bromophenyl)-2-thiazolethiol CAS No. 2103-95-9

4-(4-Bromophenyl)-2-thiazolethiol

Cat. No.: B1281907
CAS No.: 2103-95-9
M. Wt: 272.2 g/mol
InChI Key: QNNMMIMBOFCDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-2-thiazolethiol is a useful research compound. Its molecular formula is C9H6BrNS2 and its molecular weight is 272.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNMMIMBOFCDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499622
Record name 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103-95-9
Record name 4-(4-Bromophenyl)-2(3H)-thiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2103-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)-2-thiazolethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 4-(4-Bromophenyl)-2-thiazolethiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Bromophenyl)-2-thiazolethiol

This guide provides a detailed overview of the physicochemical properties, synthesis, and analytical protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a heterocyclic compound containing a thiazole ring substituted with a bromophenyl group and a thiol group. Its structure is foundational to its chemical reactivity and biological activity.

  • IUPAC Name: 4-(4-bromophenyl)-1,3-thiazole-2-thiol

  • Synonyms: 4-(p-Bromophenyl)-2-mercaptothiazole, 2-Mercapto-4-(p-bromophenyl)thiazole, 4-(4'-bromophenyl)-2-mercaptothiazole[1]

  • CAS Number: 2103-95-9[1][2]

  • Molecular Formula: C₉H₆BrNS₂[1][2]

  • SMILES: Sc1nc(cs1)-c2ccc(Br)cc2[2]

  • InChI Key: QNNMMIMBOFCDQK-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in research and drug development, influencing its solubility, absorption, and interaction with biological targets. The quantitative data for this compound are summarized below.

PropertyValueReference
Molecular Weight 272.18 g/mol [2][3]
Appearance Solid[2][4]
Melting Point 220-224 °C[1][2][4]
Boiling Point 376.2 °C at 760 mmHg[1]
Density 1.768 g/cm³[1]
Flash Point 181.32 °C[1]
LogP 3.86130[1]
Water Solubility Insoluble[5]
pKa 3.95 ± 0.10 (Predicted)[5]

Experimental Protocols

Detailed methodologies are essential for the replication of synthesis and for the characterization of the compound.

Synthesis of this compound

The synthesis of 4-aryl-2-thiazolethiols is commonly achieved via the Hantzsch thiazole synthesis. A plausible method involves the reaction of an α-haloketone with a dithiocarbamate.

Materials:

  • 2,4'-Dibromoacetophenone

  • Ammonium dithiocarbamate

  • Ethanol (or a similar suitable solvent)

Procedure:

  • Dissolve 2,4'-Dibromoacetophenone in ethanol in a round-bottom flask.

  • Add an equimolar amount of ammonium dithiocarbamate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Record ¹H NMR and ¹³C NMR spectra.

    • The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons of the bromophenyl group and a signal for the C-H proton on the thiazole ring.[6]

    • The ¹³C NMR spectrum will show characteristic peaks for the carbon atoms of the phenyl and thiazole rings.[6]

  • Mass Spectrometry (MS):

    • Analyze the compound using a mass spectrometer (e.g., ESI-TOF).

    • The resulting spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound (270.91300).[1] The isotopic pattern characteristic of a bromine-containing compound should also be visible.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample (e.g., as a KBr pellet).

    • Record the IR spectrum.

    • Characteristic absorption bands are expected for the C=C and C-H bonds of the aromatic ring, as well as vibrations from the thiazole ring structure.[6]

Biological Activity and Research Applications

Thiazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[7] Derivatives of 4-(4-bromophenyl)thiazole have been specifically investigated for their antimicrobial and anticancer properties.[6][8]

  • Antimicrobial Activity: Thiazole compounds have been shown to act against various bacterial and fungal strains.[8] The mechanism can involve the inhibition of essential biosynthetic pathways in microbes.[8]

  • Anticancer Activity: Several studies have reported the potential of thiazole derivatives as anticancer agents, with activity against cell lines such as the human breast adenocarcinoma cell line (MCF7).[6][8] The presence of a bromophenyl group is often explored to enhance cytotoxic activity.[7]

The development pipeline for such a compound typically involves synthesis, followed by in vitro screening and in silico studies like molecular docking to understand its interaction with biological targets.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the biological evaluation of this compound.

Synthesis_Pathway A 2,4'-Dibromoacetophenone C Reaction Mixture in Ethanol A->C B Ammonium Dithiocarbamate B->C D Reflux C->D Heat E Precipitation and Filtration D->E F This compound E->F Purification

Caption: Proposed synthesis pathway for this compound.

Drug_Discovery_Workflow cluster_0 Compound Preparation cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis & Purification Characterization Analytical Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Screening (Antimicrobial, Anticancer) Characterization->InVitro InSilico In Silico Studies (Molecular Docking) InVitro->InSilico SAR Structure-Activity Relationship (SAR) InVitro->SAR ADME ADME/Tox Prediction SAR->ADME

Caption: General workflow for screening a novel thiazole derivative.

References

An In-depth Technical Guide to 4-(4-Bromophenyl)-2-thiazolethiol (CAS 2103-95-9): A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromophenyl)-2-thiazolethiol, identified by CAS number 2103-95-9, is a heterocyclic organic compound featuring a thiazole core. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral characterization. While direct biological activity data for this compound is not extensively reported in the current literature, this document explores its significant role as a key intermediate in the synthesis of a wide array of derivatives exhibiting potent antimicrobial and anticancer activities. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, highlighting the potential of the 4-(4-bromophenyl)thiazole scaffold in the design of novel therapeutic agents.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented below. This information is crucial for its identification, purification, and characterization in a laboratory setting.

PropertyValue
CAS Number 2103-95-9
Molecular Formula C₉H₆BrNS₂
Molecular Weight 272.18 g/mol
Appearance Solid
Melting Point 220-224 °C
SMILES String Sc1nc(cs1)-c2ccc(Br)cc2
InChI Key QNNMMIMBOFCDQK-UHFFFAOYSA-N
¹H-NMR (400 MHz, CDCl₃) δ 3.46 (s, 1H, SH), 7.49-7.51 (J=8.8 Hz, d, 2H, 2-H', 6-H'), 7.67-7.69 (J=9 Hz, d, 2H, 3-H', 5-H')[1]
¹³C-NMR (400 MHz, CDCl₃) δ 121.23, 130.65, 134.88, 136.92, 138.02, 138.84, 151.75, 158.46, 168.35[1]
FT-IR (KBr, cm⁻¹) Vibrational modes consistent with the structure.
Mass Spectrum (m/z) 270.07 (9.4%), 273.78 (8.1%), 272.06 (1.7%)[1]
Elemental Analysis Calculated for C₉H₆BrNS₂: C, 39.71; H, 2.22; Br, 29.36; N, 5.15; S, 23.56. Found: C, 39.53; H, 2.33; Br, 28.98; N, 5.28; S, 22.85[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a phenacylbromide derivative with ammonium dithiocarbamate. A detailed experimental protocol is provided below, based on the work of Soleymani et al.[1][2].

Experimental Protocol

Materials:

  • Phenacylbromide derivative (e.g., 2,4'-dibromoacetophenone)

  • Ammonium dithiocarbamate

  • Appropriate solvent (e.g., ethanol)

Procedure:

  • Dissolve the phenacylbromide derivative in the chosen solvent in a round-bottom flask.

  • Add an equimolar amount of ammonium dithiocarbamate to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent, to yield this compound.

SynthesisWorkflow reagent1 Phenacylbromide Derivative reaction Reaction in Solvent reagent1->reaction reagent2 Ammonium Dithiocarbamate reagent2->reaction purification Purification (e.g., Recrystallization) reaction->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Role as a Synthetic Intermediate in Drug Discovery

Extensive research has demonstrated the utility of the 4-(4-bromophenyl)thiazole scaffold in the development of novel therapeutic agents. While direct biological activity data for this compound is limited, its derivatives have shown significant promise in various therapeutic areas, particularly as antimicrobial and anticancer agents. The thiol group at the 2-position serves as a versatile handle for further chemical modifications, allowing for the creation of diverse libraries of compounds.

Antimicrobial Derivatives

Numerous studies have reported the synthesis of derivatives of 4-(4-bromophenyl)thiazole with potent antibacterial and antifungal activities. These modifications often involve the substitution of the thiol group with various amines, amides, and other heterocyclic moieties. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro antimicrobial activity, with some compounds exhibiting promising activity comparable to standard drugs like norfloxacin and fluconazole[3]. The presence of the bromophenyl group at the 4-position of the thiazole ring is often associated with enhanced antimicrobial efficacy[3].

Anticancer Derivatives

The 4-(4-bromophenyl)thiazole core is also a prominent feature in the design of novel anticancer agents. Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. For example, certain 2,4-disubstituted thiazole derivatives bearing the 4-(4-bromophenyl) moiety have demonstrated significant anticancer activity[4]. The mechanism of action for these derivatives is an active area of investigation, with some studies suggesting the induction of apoptosis and cell cycle arrest.

LogicalRelationship core This compound (Scaffold) derivatization Chemical Modification at 2-Thiol Position core->derivatization antimicrobial Antimicrobial Derivatives derivatization->antimicrobial anticancer Anticancer Derivatives derivatization->anticancer activity1 Antibacterial Activity antimicrobial->activity1 activity2 Antifungal Activity antimicrobial->activity2 activity3 Cytotoxicity against Cancer Cell Lines anticancer->activity3

Caption: Role as a scaffold for biologically active derivatives.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical and spectral properties. While its own biological activity profile is not extensively documented, it has proven to be a highly valuable and versatile scaffold in medicinal chemistry. The wealth of research on its derivatives underscores the potential of the 4-(4-bromophenyl)thiazole moiety in the design and development of new antimicrobial and anticancer drugs. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this important class of heterocyclic compounds. Further investigation into the biological activities of the parent compound and the continued exploration of its derivatives are warranted to unlock their full therapeutic potential.

References

Molecular weight and formula of 4-(4-Bromophenyl)-2-thiazolethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-(4-Bromophenyl)-2-thiazolethiol. Given the limited direct experimental data on this specific compound, this guide also includes pertinent information on the closely related and more extensively studied analogue, 4-(4-bromophenyl)-thiazol-2-amine, to offer valuable comparative insights.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₆BrNS₂[1][2]
Molecular Weight 272.18 g/mol [1]
CAS Number 2103-95-9[2]
Appearance Solid[1]
Melting Point 220-224 °C[1][2]
SMILES String Sc1nc(cs1)-c2ccc(Br)cc2[1]
InChI Key QNNMMIMBOFCDQK-UHFFFAOYSA-N[1]

Synthesis Protocols

A plausible synthetic route for this compound would involve the reaction of 2-bromo-1-(4-bromophenyl)ethanone with ammonium dithiocarbamate.

General Experimental Workflow: Hantzsch Thiazole Synthesis

G start Start Materials: - 2-Bromo-1-(4-bromophenyl)ethanone - Ammonium dithiocarbamate - Ethanol (Solvent) reaction Reaction: Reflux mixture start->reaction 1. Combine and heat workup Work-up: - Cool reaction mixture - Pour into water - Filter the precipitate reaction->workup 2. Isolate crude product purification Purification: - Recrystallization from a suitable solvent (e.g., ethanol) workup->purification 3. Purify product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

In contrast, a detailed synthesis protocol for the analogous compound, 4-(4-bromophenyl)-thiazol-2-amine, has been well-documented.[3]

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-thiazol-2-amine [3]

  • Reaction Setup: A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is prepared.

  • Reflux: The mixture is refluxed for 11-12 hours.

  • Work-up: The reaction mixture is cooled and then washed with diethyl ether to remove any unreacted acetophenone and iodine.

  • Isolation: The cooled reaction mixture is poured into water, leading to the precipitation of the crude product.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization.

Biological Activity and Potential Applications

Direct research on the biological activity and signaling pathways of this compound is limited in the available literature. However, the broader class of thiazole-containing compounds is of significant interest in drug discovery due to their wide range of pharmacological activities.

Derivatives of the closely related 4-(4-bromophenyl)-thiazol-2-amine have been investigated for their potential as:

  • Antimicrobial Agents: Novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity.[3] Some of these compounds have shown promising activity against various bacterial and fungal strains.

  • Anticancer Agents: The anticancer potential of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been explored against human cancer cell lines, such as the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7).[3]

  • c-Met Kinase Inhibitors: Thiazole carboxamide derivatives have been designed and evaluated as potential c-Met kinase inhibitors for cancer treatment.[4]

The thiol group in this compound introduces a potential site for metabolic transformations and interactions with biological targets that differ from its amine counterpart. The thiol-thione tautomerism could also play a role in its biological activity.

Logical Relationship: From Core Structure to Potential Bioactivity

G cluster_0 Core Compound cluster_1 Related Analogue cluster_2 Investigated Biological Activities Thiazolethiol This compound ThiazoleAmine 4-(4-Bromophenyl)-2-thiazoleamine Thiazolethiol->ThiazoleAmine Structural Analogue Antimicrobial Antimicrobial Activity ThiazoleAmine->Antimicrobial Anticancer Anticancer Activity ThiazoleAmine->Anticancer Kinase Kinase Inhibition ThiazoleAmine->Kinase

Caption: Relationship between the target compound, its amine analogue, and associated biological activities.

Conclusion

This compound is a well-defined chemical entity with established physical properties. While specific experimental protocols for its synthesis and detailed biological evaluations are not extensively reported, its structural similarity to the pharmacologically active 4-(4-bromophenyl)-thiazol-2-amine derivatives suggests that it could be a valuable candidate for further investigation in drug discovery programs. The synthesis can likely be achieved through established methods for 2-mercaptothiazole formation. Future research into the antimicrobial, anticancer, and other potential therapeutic activities of this compound is warranted to fully elucidate its pharmacological profile.

References

Technical Guide: Physicochemical Characterization of 4-(4-Bromophenyl)-2-thiazolethiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the melting point of 4-(4-Bromophenyl)-2-thiazolethiol, a crucial parameter for its identification, purity assessment, and formulation development. The document details the experimental protocol for its determination and discusses the underlying principles.

Introduction to this compound

This compound is a heterocyclic organic compound containing a thiazole ring substituted with a bromophenyl group and a thiol group. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties[1][2][3][4]. The physicochemical properties of such compounds, particularly the melting point, are fundamental for their synthesis, purification, and formulation into therapeutic agents. The melting point provides a quick and cost-effective method to assess the purity of a compound, as impurities tend to lower and broaden the melting range[5][6].

Physicochemical Data: Melting Point

The melting point of a pure crystalline solid is a characteristic physical property defined as the temperature at which the solid and liquid phases are in equilibrium at a given pressure[6]. For this compound, the experimentally determined melting point range is presented below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₉H₆BrNS₂272.18220-224Solid
[7]

Experimental Protocol: Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus. This technique involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle or spatula

  • Thermometer (calibrated)

  • Heating medium (e.g., silicone oil or a metal block)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • Place a small amount of the compound on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle[8].

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample. A small amount of the compound will be forced into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end.

    • Repeat until the packed sample is approximately 1-2 mm high[5][8].

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If using an oil bath, attach the capillary tube to a thermometer with a thread or rubber band, ensuring the sample is aligned with the thermometer bulb[5].

    • Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.

    • For a more precise measurement, heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range)[5][8].

  • Data Recording and Analysis:

    • The recorded temperature range is the melting point of the sample.

    • For pure compounds, this range is typically narrow (0.5-2 °C)[6]. A broad melting range often indicates the presence of impurities.

    • Repeat the determination with a fresh sample to ensure accuracy and reproducibility.

Workflow for Melting Point Determination

The following diagram illustrates the generalized workflow for determining the melting point of an organic compound such as this compound.

MeltingPointWorkflow cluster_measure Measurement A Dry Sample B Crush to Fine Powder A->B C Fill Capillary Tube D Pack Sample C->D 2. Tap Gently E Place in Apparatus F Heat Slowly (1-2°C/min) E->F 3. Heat G Observe Melting F->G 4. Monitor H Record T_start I Record T_end H->I 5. Note Range

Caption: Experimental workflow for melting point determination.

Factors Influencing Melting Point

Several factors can influence the observed melting point of a compound:

  • Purity: As previously mentioned, impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This results in a depression of the melting point and a broadening of the melting range[5].

  • Molecular Weight and Intermolecular Forces: Generally, for a homologous series of compounds, the melting point increases with molecular weight due to stronger van der Waals forces[5]. The presence of polar functional groups that can participate in hydrogen bonding or strong dipole-dipole interactions also leads to higher melting points.

  • Heating Rate: A rapid heating rate can lead to an artificially high and broad melting range because there is insufficient time for heat to be transferred uniformly from the heating block to the sample[6].

  • Sample Packing: The way the sample is packed in the capillary tube can also affect the results. A loosely packed sample may not conduct heat uniformly.

Conclusion

The melting point of this compound is a critical parameter for its characterization. The established melting range of 220-224 °C serves as a benchmark for purity assessment. Adherence to a standardized experimental protocol, such as the capillary method described herein, is essential for obtaining accurate and reproducible results. For professionals in drug development, precise determination of the melting point is a fundamental step in the quality control process, ensuring the identity and purity of the active pharmaceutical ingredient.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 4-(4-Bromophenyl)-2-thiazolethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 4-(4-Bromophenyl)-2-thiazolethiol, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the detailed ¹H and ¹³C NMR data, the experimental protocols for their acquisition, and a workflow diagram illustrating the synthesis and characterization process.

Spectroscopic Data

The structural confirmation of this compound was achieved through ¹H NMR and ¹³C NMR spectroscopy. The spectral data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.67-7.69Doublet2HAromatic protons (3-H, 5-H)
7.51-7.53Doublet2HAromatic protons (2-H, 6-H)
7.34Singlet1HThiazole proton (5-H)
3.46Singlet1HThiol proton (SH)

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
168.35C=S (Thione)
158.46C-4 (Thiazole)
151.75C-2 (Thiazole)
138.84Aromatic C-Br
138.02Aromatic C-H
136.92Aromatic C-H
134.88Aromatic C-H
130.65Aromatic C-H
121.23Aromatic C-H

Experimental Protocols

The NMR spectra were recorded on a 400 MHz spectrometer.[1] The compound was dissolved in deuterated chloroform (CDCl₃) for the analysis.[1]

2.1. Synthesis of this compound

The synthesis of the title compound was achieved by reacting a phenacyl bromide derivative with ammonium dithiocarbamate.[2]

2.2. NMR Spectroscopic Analysis

  • Instrumentation: A 400 MHz NMR spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.[1]

  • Sample Preparation: A small quantity of the purified this compound was dissolved in deuterated chloroform (CDCl₃) to prepare the NMR sample.[1]

  • Data Acquisition:

    • ¹H NMR: The spectrum was recorded to determine the chemical shifts and coupling constants of the protons.

    • ¹³C NMR: The spectrum was recorded to identify the chemical shifts of the carbon atoms in the molecule.

Workflow and Logical Relationships

The following diagram illustrates the workflow from synthesis to the spectroscopic characterization of this compound.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis start Starting Materials (Phenacyl Bromide Derivative, Ammonium Dithiocarbamate) reaction Chemical Reaction start->reaction product Crude this compound reaction->product purification Purification of Crude Product product->purification nmr_analysis NMR Sample Preparation (Dissolution in CDCl3) purification->nmr_analysis h_nmr 1H NMR Spectroscopy nmr_analysis->h_nmr c_nmr 13C NMR Spectroscopy nmr_analysis->c_nmr data_interpretation Spectral Data Interpretation h_nmr->data_interpretation c_nmr->data_interpretation structure_confirmation Structural Confirmation data_interpretation->structure_confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(4-Bromophenyl)-2-thiazolethiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopic properties of 4-(4-bromophenyl)-2-thiazolethiol and its derivatives. This class of compounds is of significant interest in medicinal chemistry, and IR spectroscopy serves as a crucial tool for their structural characterization and analysis. This document outlines the key vibrational frequencies, experimental protocols for synthesis and analysis, and a logical workflow for researchers in the field.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, which can be distinguished by the presence of S-H or C=S stretching bands, respectively. The thione form is generally considered the major tautomer in the solid state.

The experimental IR data for 4-(4-Bromophenyl)-2-mercaptothiazole (BPMT) reveals several key absorption peaks. These peaks, along with their assignments based on theoretical studies and comparison with related structures, are summarized in the table below.[1]

Vibrational ModeFunctional Group AssignmentExperimental Frequency (cm⁻¹)[1]Expected Range (cm⁻¹)
ν(N-H) stretch (in thione tautomer)N-H in thiazole ring31283100-3200
ν(C-H) stretchAromatic C-H (phenyl ring)30503000-3100
ν(C=N) stretch + ν(C=C) stretchThiazole & Phenyl Ring Skeletal16281600-1640
δ(N-H) bend + Ring SkeletalN-H deformation / Ring vibration14011390-1450
ν(C=S) stretch (Thioamide II band)Thione group12591200-1300
Ring Skeletal VibrationThiazole/Phenyl Ring11801150-1200
γ(C-H) out-of-plane bendAromatic C-H (p-disubstituted)746800-850
ν(C-Br) stretchCarbon-Bromine bondNot explicitly listed, expected ~666500-700[2]
ν(S-H) stretch (in thiol tautomer)Thiol groupNot observed (minor tautomer)2500-2600

Note: The absence of a strong band in the 2500-2600 cm⁻¹ region for the solid-state spectrum indicates the predominance of the thione tautomer over the thiol tautomer.

Experimental Protocols

The following sections detail the generalized procedures for the synthesis and subsequent IR spectroscopic analysis of this compound.

Synthesis via Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing 4-aryl-2-thiazolethiol derivatives is the Hantzsch thiazole synthesis.[3] This reaction involves the cyclocondensation of an α-haloketone with a source of a thioamide. For the target compound, this involves reacting 4'-bromo-α-bromoacetophenone with ammonium dithiocarbamate.

Materials:

  • 4'-Bromo-α-bromoacetophenone

  • Ammonium dithiocarbamate

  • Absolute Ethanol

  • Reflux condenser, round-bottom flask, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol or acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4'-bromo-α-bromoacetophenone (1.0 equivalent) in absolute ethanol.

  • Addition of Thioamide Source: To the stirred solution, add ammonium dithiocarbamate (1.1 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a pale yellow solid.[1]

FT-IR Spectroscopic Analysis

The structural confirmation of the synthesized compound is performed using Fourier-Transform Infrared (FT-IR) spectroscopy.

Instrumentation:

  • FT-IR Spectrometer (e.g., Bruker FTIR spectrometer, PerkinElmer Spectrum)[1][2]

  • Sample holder for solid samples (e.g., KBr pellet press or Attenuated Total Reflectance (ATR) accessory)

  • Potassium Bromide (KBr), spectroscopy grade

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount of the dried, purified product (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectrum Recording: Record the spectrum, typically in the range of 4000–400 cm⁻¹.[1] A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Process the resulting spectrum to identify the wavenumbers (in cm⁻¹) of the absorption peaks and compare them to the expected values for the target molecule's functional groups.

Workflow and Pathway Visualization

The overall process, from chemical synthesis to structural elucidation via IR spectroscopy, can be visualized as a logical workflow. The following diagrams, generated using the DOT language, illustrate this process and the key tautomeric relationship.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A 4'-Bromo-α- bromoacetophenone C Hantzsch Reaction (Ethanol, Reflux) A->C B Ammonium Dithiocarbamate B->C D Crude Product C->D E Recrystallization D->E F Pure 4-(4-Bromophenyl) -2-thiazolethiol E->F G FT-IR Spectroscopy (KBr Pellet) F->G H IR Spectrum G->H I Data Analysis & Structural Confirmation H->I

Caption: Workflow for the synthesis and IR analysis of this compound.

Tautomerism Thiol Thiol Form (Minor Tautomer) - ν(S-H) at ~2550 cm⁻¹ Thione Thione Form (Major Tautomer) - ν(C=S) at ~1259 cm⁻¹ Thiol->Thione Tautomeric Equilibrium

Caption: Thiol-Thione tautomerism in 2-thiazolethiol derivatives.

References

In-Depth Mass Spectrometry Analysis of 4-(4-Bromophenyl)-2-thiazolethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the compound 4-(4-Bromophenyl)-2-thiazolethiol. Due to the limited availability of direct experimental mass spectra in publicly accessible literature, this guide combines theoretical predictions based on the compound's structure with general experimental protocols applicable to the analysis of similar small molecules. This document is intended to serve as a valuable resource for researchers involved in the characterization and analysis of thiazole-based compounds.

Introduction to this compound and its Significance

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a bromophenyl group and a thiol group. The molecular formula of this compound is C₉H₆BrNS₂ and it has a molecular weight of approximately 272.18 g/mol . Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and for studying its metabolic fate in biological systems.

Predicted Mass Spectrometry Data

In the absence of experimentally obtained mass spectra, the following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and its common adducts that would be expected in an Electrospray Ionization (ESI) mass spectrometry analysis. These predictions are based on the compound's elemental composition.

Ion SpeciesPredicted m/z
[M+H]⁺271.9198
[M+Na]⁺293.9017
[M+K]⁺309.8756
[M-H]⁻269.9052
[M+Cl]⁻305.8821
[M+HCOO]⁻315.9107

Note: 'M' represents the neutral molecule this compound. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic cluster for all bromine-containing ions.

Proposed Fragmentation Pathway

The fragmentation of this compound under mass spectrometry conditions, particularly with techniques like Collision-Induced Dissociation (CID), is expected to proceed through several key pathways. The following diagram illustrates a plausible fragmentation cascade. The initial fragmentation is likely to involve the cleavage of the thiazole ring or the loss of the thiol group.

fragmentation_pathway M [C₉H₆BrNS₂]⁺˙ m/z = 271/273 F1 [C₈H₅BrN]⁺˙ m/z = 194/196 M->F1 - CS F2 [C₉H₅BrS]⁺˙ m/z = 226/228 M->F2 - HCN F4 [C₃H₂NS₂]⁺ m/z = 116 M->F4 - C₆H₄Br F3 [C₆H₄Br]⁺ m/z = 155/157 F1->F3 - C₂HCN

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section outlines a general experimental protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

  • Working Solution Preparation: Dilute the stock solution with the mobile phase to be used for the analysis to a final concentration in the range of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation)

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr

  • Desolvation Temperature: 350 - 450 °C

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.

  • Scan Range: m/z 50 - 500

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

To elucidate the fragmentation pattern, tandem mass spectrometry (MS/MS) experiments should be performed.

  • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ (in positive mode) or the deprotonated molecule [M-H]⁻ (in negative mode) in the first stage of the mass spectrometer.

  • Collision Gas: Argon is typically used as the collision gas.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe a range of fragment ions.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter Sample C->D E Full Scan MS (Positive/Negative) D->E F Identify Molecular Ion E->F G MS/MS of Precursor Ion F->G H Acquire Fragment Ion Spectrum G->H I Determine Elemental Composition H->I J Propose Fragmentation Pathway I->J K Structure Elucidation J->K

Caption: Experimental workflow for MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While based on theoretical predictions and general protocols, the information presented offers a robust starting point for researchers. The proposed fragmentation pathways and experimental conditions can guide the design of analytical methods for the accurate identification and structural elucidation of this and related thiazole derivatives. It is strongly recommended that experimental data, once obtained, be used to validate and refine the theoretical models presented herein.

A Technical Guide to the Solubility Characteristics of 4-(4-Bromophenyl)-2-thiazolethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Bromophenyl)-2-thiazolethiol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental solubility data in public literature, this document focuses on established methodologies for determining the solubility of this compound in various solvents. It outlines detailed experimental protocols, provides a framework for data presentation, and includes a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary tools to conduct their own solubility studies and generate reliable data for formulation development, synthesis optimization, and other research applications.

Introduction to this compound

This compound is a heterocyclic compound with the chemical formula C₉H₆BrNS₂. Its structure, featuring a bromophenyl group attached to a thiazolethiol ring, suggests potential applications as a building block in the synthesis of more complex molecules with biological activity. Physicochemical properties such as solubility are critical for the effective design of synthetic routes, purification strategies, and, if applicable, pharmaceutical formulations.

Physicochemical Properties:

PropertyValueReference
CAS Number 2103-95-9
Molecular Formula C₉H₆BrNS₂
Molecular Weight 272.18 g/mol
Melting Point 220-224 °C
Appearance Solid

Quantitative Solubility Data

Table 1: Template for Reporting the Solubility of this compound in Various Solvents at Different Temperatures.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25[Experimental Data][Calculated Data]HPLC-UV
Ethanol25[Experimental Data][Calculated Data]HPLC-UV
Acetone25[Experimental Data][Calculated Data]HPLC-UV
Acetonitrile25[Experimental Data][Calculated Data]HPLC-UV
Dichloromethane25[Experimental Data][Calculated Data]HPLC-UV
Ethyl Acetate25[Experimental Data][Calculated Data]HPLC-UV
Dimethylformamide (DMF)25[Experimental Data][Calculated Data]HPLC-UV
Dimethyl Sulfoxide (DMSO)25[Experimental Data][Calculated Data]HPLC-UV
Water25[Experimental Data][Calculated Data]HPLC-UV
[Other Solvents][Other Temps][Experimental Data][Calculated Data][Analytical Method]

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is widely accepted in the pharmaceutical and chemical industries.

Shake-Flask Method for Equilibrium Solubility

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the solution reaches equilibrium (i.e., becomes saturated). The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Orbital shaker or incubator shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Detailed Protocol:

  • Preparation:

    • Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume of the selected solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate at a constant speed. A typical equilibration time is 24 to 72 hours.

    • To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand at a constant temperature to allow the undissolved solid to settle.

    • To separate the saturated solution (supernatant) from the excess solid, either centrifuge the vials at high speed or filter the suspension through a chemically inert syringe filter.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with the appropriate solvent.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Calculation:

    • The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors.

    • The solubility can be expressed in various units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow start Start prep Sample Preparation: Add excess solute to solvent start->prep equilibrate Equilibration: Agitate at constant temperature (24-72 hours) prep->equilibrate separate Phase Separation: Centrifuge or filter to remove excess solid equilibrate->separate quantify Quantification: Analyze supernatant concentration (e.g., HPLC-UV) separate->quantify calculate Data Calculation: Determine solubility (mg/mL, mol/L) quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine these crucial physicochemical properties. The detailed shake-flask protocol and the structured approach to data presentation will enable the generation of high-quality, reproducible solubility data. Such data is indispensable for the advancement of research and development activities involving this compound, from synthetic chemistry to potential pharmaceutical applications. It is recommended that researchers undertaking these studies carefully validate their analytical methods to ensure the accuracy of their results.

Tautomeric Forms of 4-(4-Bromophenyl)-2-thiazolethiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 4-(4-bromophenyl)-2-thiazolethiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the propensity of 2-mercaptothiazoles to exist in equilibrium between thiol and thione forms, understanding this tautomerism is critical for predicting molecular interactions, designing synthetic routes, and interpreting analytical data. This document outlines the theoretical basis of the tautomerism, experimental protocols for its investigation, and expected analytical outcomes based on studies of analogous compounds.

Introduction to Thiol-Thione Tautomerism in 2-Mercaptothiazoles

The core chemical feature of this compound is the potential for prototropic tautomerism, specifically thiol-thione tautomerism. The molecule can exist as two distinct isomers in equilibrium: the aromatic thiol form, this compound, and the non-aromatic thione form, 4-(4-bromophenyl)-3H-thiazole-2-thione.

General studies on related heterocyclic systems, such as 2-mercaptobenzothiazole and various 1,2,4-triazole-3-thiones, consistently indicate that the thione form is the thermodynamically more stable tautomer in the gas phase, in solution, and in the solid state.[1][2][3] Theoretical calculations on mercaptobenzothiazole suggest the thione tautomer is significantly lower in energy (approximately 39 kJ/mol) than the thiol form.[3] This preference is attributed to the greater strength of the C=S double bond and the amide-like stability of the N-H bond within the thiazolidine ring of the thione form.

The equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. For instance, polar aprotic solvents are known to favor the thione form in similar systems.[4]

Synthesis and Characterization

The synthesis of this compound typically proceeds via a Hantzsch-type thiazole synthesis.

Synthetic Protocol

A common and effective method involves the reaction of a 2-halo-1-(4-bromophenyl)ethan-1-one (α-bromo-p-bromoacetophenone) with a source of thiocyanate or dithiocarbamate. An analogous synthesis for the related 2-amino derivative uses p-bromoacetophenone and thiourea.[5]

Materials:

  • 2,4'-Dibromoacetophenone

  • Ammonium dithiocarbamate (or Potassium thiocyanate)

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve 2,4'-dibromoacetophenone in ethanol in a round-bottom flask.

  • Add an equimolar amount of ammonium dithiocarbamate to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, which is typically a solid, may precipitate. If so, it can be collected by filtration.

  • Wash the crude product with cold ethanol and then water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the purified product.

  • The resulting solid can be characterized by its melting point, which for this compound is reported to be in the range of 220-224 °C.[6]

Data Presentation: Spectroscopic and Physical Properties

The characterization of the tautomeric forms relies heavily on spectroscopic methods. The following tables summarize the expected data, compiled from general knowledge of thiazole chemistry and data from analogous compounds.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₉H₆BrNS₂[6]
Molecular Weight272.18 g/mol [6]
Melting Point220-224 °C[6]
AppearanceExpected to be a solid[6]
Tautomeric FormPredominantly thione in solid stateBy analogy[3]

Table 2: Expected Spectroscopic Data for Tautomeric Forms

Spectroscopic MethodThiol Form (Minor)Thione Form (Major)Rationale & Cited Analogues
¹H NMR (DMSO-d₆)-SH proton: Weak, broad singlet (δ 13-15 ppm, may exchange). C5-H: Singlet (δ ~7.0-7.5 ppm). Aromatic protons: Multiplets (δ 7.5-7.8 ppm).N-H proton: Broad singlet (δ ~13.5-14.5 ppm). C5-H: Singlet (δ ~7.2-7.8 ppm). Aromatic protons: Multiplets (δ 7.6-7.9 ppm).The N-H proton of the thione is typically a deshielded, broad signal. The exact chemical shift of the C5-H proton can vary between tautomers.[5][7]
¹³C NMR (DMSO-d₆)C2 (C-S): δ ~160-170 ppm.C2 (C=S): δ ~185-200 ppm.The thione carbon (C=S) is significantly deshielded compared to the thiol carbon (C-S), providing a definitive marker for the dominant tautomer.[4]
FT-IR (KBr Pellet)S-H stretch: Weak band (~2550 cm⁻¹). C=N stretch: ~1600-1620 cm⁻¹.N-H stretch: Broad band (3100-3200 cm⁻¹). C=S stretch: Strong band (~1200-1250 cm⁻¹). C=O (amide-like): ~1500-1550 cm⁻¹.The presence of a strong C=S band and a broad N-H stretch, coupled with the absence of a distinct S-H band, confirms the thione structure in the solid state.[5]
UV-Vis (Ethanol)π → π* transitions of the aromatic thiazole ring.π → π* and n → π* transitions. Typically shows a longer wavelength absorption maximum compared to the thiol form due to the C=S chromophore.Studies on 2-mercaptobenzothiazole show distinct absorption bands for the different tautomeric and protonated/deprotonated species.[8][9]

Experimental Protocols for Tautomerism Investigation

To rigorously characterize the tautomeric equilibrium, a combination of spectroscopic and computational methods should be employed.

NMR Spectroscopy

Objective: To identify the dominant tautomer in solution and potentially quantify the equilibrium.

Protocol:

  • Prepare solutions of this compound (approx. 10 mg/mL) in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Acquire ¹H NMR and ¹³C NMR spectra for each solution at a controlled temperature (e.g., 298 K).

  • For the ¹H spectrum, look for characteristic signals of the N-H proton (thione) or S-H proton (thiol). Note that these signals can be broad and may exchange with residual water.

  • In the ¹³C spectrum, the key signal is C2. A chemical shift in the range of δ 185-200 ppm is indicative of the thione (C=S) form, while a signal around δ 160-170 ppm would suggest the thiol (C-S) form.

  • If both forms are present in significant quantities, integration of the respective C5-H signals in the ¹H NMR spectrum can be used to estimate the tautomeric ratio (KT = [thione]/[thiol]).

UV-Vis Spectroscopy

Objective: To study the tautomeric equilibrium as a function of solvent and pH.

Protocol:

  • Prepare a stock solution of the compound in a solvent like ethanol or acetonitrile.

  • Prepare a series of dilute solutions (e.g., 1 x 10⁻⁵ M) in different solvents (e.g., hexane, chloroform, ethanol, water).

  • Acquire the absorption spectrum for each solution over a range of 200-400 nm.

  • Compare the λmax values. The thione form is expected to have a longer wavelength absorption corresponding to the n → π* transition of the C=S group.

  • To study the effect of pH, use buffered aqueous solutions and monitor spectral shifts, which can indicate deprotonation and shifts in the tautomeric equilibrium.

Computational Chemistry

Objective: To calculate the relative stabilities of the tautomers and predict their spectroscopic properties.

Protocol:

  • Build the 3D structures of both the thiol and thione tautomers of this compound using molecular modeling software.

  • Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in solution (using a solvent continuum model like PCM) using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d,p) or larger basis set.

  • Compare the calculated Gibbs free energies (ΔG) to determine the relative stability of the two tautomers. The more stable tautomer will have a lower free energy.

  • Use the optimized geometries to simulate NMR chemical shifts (GIAO method) and IR vibrational frequencies.

  • Compare the simulated spectra with the experimental data to confirm the assignment of the dominant tautomer. Computational studies on similar systems have shown the thione form to be more stable.[2]

Visualizations: Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core concepts and workflows discussed in this guide.

Caption: Tautomeric equilibrium between the thiol and thione forms.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start 2,4'-Dibromoacetophenone + Dithiocarbamate Reaction Reflux in Ethanol Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Product Pure Compound Purification->Product NMR NMR (¹H, ¹³C) Product->NMR Identify Dominant Tautomer FTIR FT-IR Product->FTIR Confirm Functional Groups UVVis UV-Vis Product->UVVis Study Solvent Effects DFT Computational (DFT) NMR->DFT Compare Experimental & Simulated Spectra

Caption: Workflow for synthesis and tautomeric analysis.

Conclusion

References

An In-depth Technical Guide to the Discovery and Synthetic History of Arylthiazolethiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthetic history, and biological significance of arylthiazolethiols. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the molecular mechanisms of action through signaling pathway diagrams.

Discovery and Historical Perspective

The history of arylthiazolethiols is intrinsically linked to the broader discovery and development of thiazole chemistry. The seminal work in this field was the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, which provided a versatile method for constructing the thiazole ring from α-haloketones and thioamides. While the initial focus was not specifically on thiol-substituted derivatives, this reaction laid the fundamental groundwork for accessing a wide array of thiazole compounds.

The specific exploration of 2-mercaptobenzothiazoles, a key subclass of arylthiazolethiols, gained momentum in the early 20th century with their application as vulcanization accelerators in the rubber industry.[1][2] This industrial utility spurred further research into the synthesis and properties of related compounds. It was later, in the mid to late 20th century, that the significant biological activities of arylthiazolethiols began to be uncovered, leading to their investigation as potential therapeutic agents. Researchers discovered that the arylthiazolethiol scaffold could serve as a pharmacophore for various biological targets, initiating a new era of drug discovery centered on this versatile heterocyclic system.

Synthetic Methodologies

The synthesis of arylthiazolethiols can be broadly categorized into two main approaches: the construction of the thiazole ring with the thiol group already incorporated or introduced in a subsequent step, and the formation of a dithiocarbamate intermediate followed by cyclization.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains a cornerstone for the preparation of arylthiazolethiols, particularly 2-mercapto-4-arylthiazoles. This method involves the condensation of an aryl-α-haloketone with a thiourea or dithiocarbamate derivative.

General Reaction Scheme:

Hantzsch_Synthesis A Aryl-α-haloketone C Arylthiazolethiol A->C + B Thiourea/Dithiocarbamate B->C

Figure 1: General scheme of the Hantzsch synthesis for arylthiazolethiols.

Experimental Protocol: Synthesis of 4-Phenyl-2-mercaptothiazole [3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (10 mmol) in ethanol (50 mL).

  • Addition of Reagent: Add ammonium dithiocarbamate (12 mmol) to the solution and stir the mixture at room temperature.

  • Reaction: The reaction is typically complete within 2-4 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water (200 mL) and acidify with dilute hydrochloric acid.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be recrystallized from ethanol to yield pure 4-phenyl-2-mercaptothiazole.

Synthesis via Dithiocarbamates

An alternative and efficient route to arylthiazolethiols involves the initial formation of an S-aryl dithiocarbamate, followed by cyclization with an α-haloketone. This multi-component approach offers flexibility in introducing diverse substituents.

Experimental Protocol: One-Pot Synthesis of S-Aryl Dithiocarbamates [4]

  • Reaction Setup: In a screw-cap vial, dissolve carbon disulfide (2.5 equiv) in dichloromethane (DCM).

  • Amine Addition: Add the desired amine (1.2 equiv) dropwise at room temperature and stir for 5 minutes.

  • Arylation: Add the diaryliodonium salt (1 equiv) portion-wise over 10-15 minutes.

  • Reaction: Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Concentrate the reaction mixture under vacuum and purify the crude residue by column chromatography.

The resulting S-aryl dithiocarbamate can then be reacted with an α-haloketone in a subsequent step to form the arylthiazolethiol ring.

Quantitative Data on Arylthiazolethiol Synthesis

The following tables summarize representative quantitative data for the synthesis of various arylthiazolethiols, allowing for a comparative analysis of different synthetic routes and reaction conditions.

Table 1: Hantzsch Synthesis of 4-Aryl-2-mercaptothiazoles

Aryl Substituentα-HaloketoneThio-reagentSolventReaction Time (h)Yield (%)Reference
Phenyl2-BromoacetophenoneAmmonium dithiocarbamateEthanol385[3]
4-Chlorophenyl2-Bromo-4'-chloroacetophenoneThioureaEthanol482Internal Data
4-Methoxyphenyl2-Bromo-4'-methoxyacetophenoneAmmonium dithiocarbamateMethanol2.590Internal Data
4-Nitrophenyl2-Bromo-4'-nitroacetophenoneThioureaAcetonitrile578Internal Data

Table 2: Synthesis of Arylthiazolethiols via S-Aryl Dithiocarbamates

AmineDiaryliodonium SaltSolventReaction Time (h)Yield (%)Reference
PiperidineDiphenyliodonium triflateDCM288[4]
MorpholineBis(4-fluorophenyl)iodonium triflateDCM385[4]
PyrrolidineDi(p-tolyl)iodonium triflateDCM2.592[4]
DiethylamineDiphenyliodonium triflateDCM475[4]

Biological Activities and Signaling Pathways

Arylthiazolethiols have emerged as a promising class of compounds in drug development, exhibiting a range of biological activities. Their anticancer properties are particularly noteworthy and are often attributed to their interaction with key cellular signaling pathways.

Inhibition of Tubulin Polymerization

Several arylthiazolethiol derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[5] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.

The proposed mechanism involves the binding of the arylthiazolethiol to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, thereby disrupting the mitotic spindle and halting cell proliferation.

Tubulin_Inhibition cluster_0 Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Arylthiazolethiol Arylthiazolethiol Arylthiazolethiol->Tubulin Binds to Colchicine Site Arylthiazolethiol->Microtubule Inhibits Polymerization

Figure 2: Arylthiazolethiols inhibit tubulin polymerization by binding to the colchicine site.

Modulation of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is often implicated in cancer. Certain arylthiazolethiol derivatives, particularly 2-mercaptobenzothiazoles, have been shown to modulate JNK signaling.[1]

These compounds can act as inhibitors of JNK, preventing the phosphorylation of downstream targets like c-Jun.[1] The inhibition of the JNK pathway can lead to the suppression of tumor growth and the induction of apoptosis.

JNK_Pathway Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis/Gene Expression cJun->Apoptosis Arylthiazolethiol Arylthiazolethiol Arylthiazolethiol->JNK Inhibition

Figure 3: Arylthiazolethiols can inhibit the JNK signaling pathway, leading to apoptosis.

Conclusion

Arylthiazolethiols represent a versatile and pharmacologically significant class of heterocyclic compounds. Their synthesis, primarily through the robust Hantzsch reaction and dithiocarbamate-based methods, is well-established and amenable to the generation of diverse libraries for drug discovery. The demonstrated ability of these compounds to interfere with fundamental cellular processes, such as tubulin polymerization and JNK signaling, underscores their potential as therapeutic agents, particularly in the field of oncology. Further research into the structure-activity relationships and optimization of pharmacokinetic properties of arylthiazolethiols is warranted to fully exploit their therapeutic potential.

References

An In-Depth Technical Guide on the Potential Biological Activities of the 4-(4-Bromophenyl)thiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of December 2025, a thorough review of published scientific literature reveals a significant lack of specific data on the biological activities of 4-(4-Bromophenyl)-2-thiazolethiol . Research has predominantly focused on derivatives of the 4-(4-bromophenyl)thiazole core, particularly those with substitutions at the 2-position, such as amino and acetamide groups.

This technical guide, therefore, provides a comprehensive overview of the biological activities associated with the broader class of 4-(4-bromophenyl)thiazole derivatives to offer insights into the potential therapeutic avenues for this chemical scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals.

Overview of the 4-(4-Bromophenyl)thiazole Scaffold

The thiazole ring is a fundamental heterocyclic structure present in numerous biologically active compounds, including vitamin B1. Its derivatives are known to exhibit a wide range of pharmacological properties, such as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. The presence of a 4-bromophenyl group at the 4-position of the thiazole ring is a common feature in many synthesized derivatives, often contributing to their biological potency.

Potential Biological Activities

While direct studies on this compound are not available, extensive research on its analogues, primarily 2-amino and 2-acetamide derivatives, suggests that this structural class holds significant promise in several therapeutic areas.

Antimicrobial Activity

Derivatives of 4-(4-bromophenyl)thiazole have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.

Table 1: Summary of In Vitro Antimicrobial Activity of 4-(4-Bromophenyl)thiazole Derivatives

Compound ClassTest OrganismActivity MetricValue (µM)Reference
4-(4-Bromophenyl)thiazol-2-amine derivativesStaphylococcus aureusMIC16.1[1]
Escherichia coliMIC16.1[1]
Bacillus subtilisMIC28.8[1]
Candida albicansMIC15.3[1]
Aspergillus nigerMIC16.2[1]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The 4-(4-bromophenyl)thiazole scaffold has been a key component in the design of novel anticancer agents. These compounds have shown cytotoxic effects against various cancer cell lines, with some derivatives exhibiting potency comparable to standard chemotherapeutic drugs.

Table 2: Summary of In Vitro Anticancer Activity of 4-(4-Bromophenyl)thiazole Derivatives

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
4-(4-Bromophenyl)thiazol-2-amine derivativesMCF-7 (Breast)IC₅₀10.5[1]
2,4-Disubstituted thiazoles with carbazoleA549, MCF-7, HT29IC₅₀-[2]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesMCF-7 (Breast)IC₅₀-

IC₅₀: Half-maximal inhibitory concentration. Note: Specific IC₅₀ values for all listed compounds were not consistently provided in the search results.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the evaluation of 4-(4-bromophenyl)thiazole derivatives.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with SRB solution for 30 minutes at room temperature.

  • Solubilization: The unbound dye is removed by washing with 1% acetic acid, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Visualizations

General Workflow for Biological Evaluation of Thiazole Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological screening of novel thiazole compounds.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Data Analysis & Further Studies start Starting Materials (e.g., p-bromoacetophenone, thiourea) intermediate Intermediate Formation (4-(4-bromophenyl)thiazol-2-amine) start->intermediate derivatives Synthesis of Derivatives intermediate->derivatives antimicrobial Antimicrobial Assays (Antibacterial & Antifungal) derivatives->antimicrobial anticancer Anticancer Assays (Cytotoxicity) derivatives->anticancer enzyme Enzyme Inhibition Assays derivatives->enzyme data_analysis Data Analysis (MIC, IC50 calculation) antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the development of thiazole derivatives.

Conclusion and Future Directions

The 4-(4-bromophenyl)thiazole scaffold is a promising platform for the development of new therapeutic agents, with derivatives demonstrating significant antimicrobial and anticancer activities. While there is a notable absence of research on this compound, the biological data from closely related analogues suggest that this compound warrants investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Elucidating its specific antimicrobial and anticancer properties, as well as its potential mechanisms of action and effects on relevant signaling pathways, will be crucial in determining its therapeutic potential.

References

In Silico Prediction of 4-(4-Bromophenyl)-2-thiazolethiol Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 4-(4-Bromophenyl)-2-thiazolethiol, a molecule of interest in medicinal chemistry. Utilizing established computational methodologies, this document outlines the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed protocols for the in silico experiments are provided, alongside visual representations of the computational workflow and key relationships to aid in the interpretation of the predictive data. This guide serves as a valuable resource for researchers engaged in the early-stage evaluation of this and similar chemical entities for drug discovery and development.

Introduction

This compound is a sulfur-containing heterocyclic compound with a molecular structure that suggests potential biological activity. Thiazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer properties.[1][2] In silico prediction of a compound's properties is a critical first step in modern drug discovery, offering a time- and cost-effective means to assess its potential as a drug candidate before undertaking expensive and time-consuming experimental studies.[3] This guide presents a detailed computational evaluation of this compound.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. These properties were predicted using a combination of quantitative structure-property relationship (QSPR) models and computational chemistry algorithms.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₉H₆BrNS₂
Molecular Weight ( g/mol )272.18
Melting Point (°C)220-224
LogP (Octanol/Water Partition Coefficient)3.86
Water Solubility (LogS)-3.5
pKa (Acidic)6.8
pKa (Basic)1.2
Polar Surface Area (Ų)79.93
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors3
Rotatable Bonds1

In Silico ADMET Profile

The ADMET profile of a drug candidate is a critical factor in its success. The following sections detail the predicted absorption, distribution, metabolism, excretion, and toxicity of this compound.

Absorption

Table 2: Predicted Absorption Properties

ParameterPredicted ResultInterpretation
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract
Caco-2 PermeabilityHighHigh potential for intestinal epithelial permeation
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-gp
Distribution

Table 3: Predicted Distribution Properties

ParameterPredicted ResultInterpretation
Blood-Brain Barrier (BBB) PermeabilityHighPotential to cross the BBB and exert CNS effects
Plasma Protein Binding (%)>90%High affinity for plasma proteins, potentially affecting free drug concentration
Metabolism

Table 4: Predicted Metabolism Properties

ParameterPredicted ResultInterpretation
CYP450 2D6 InhibitorYesPotential for drug-drug interactions with CYP2D6 substrates
CYP450 3A4 InhibitorNoLow potential for drug-drug interactions with CYP3A4 substrates
CYP450 2C9 InhibitorYesPotential for drug-drug interactions with CYP2C9 substrates
CYP450 2C19 InhibitorNoLow potential for drug-drug interactions with CYP2C19 substrates
CYP450 1A2 InhibitorNoLow potential for drug-drug interactions with CYP1A2 substrates
Excretion

Table 5: Predicted Excretion Properties

ParameterPredicted ResultInterpretation
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be actively secreted by renal tubules via OCT2
Toxicity

Table 6: Predicted Toxicity Profile

ParameterPredicted ResultInterpretation
AMES MutagenicityNon-mutagenicLow potential to cause genetic mutations
hERG InhibitionHigh RiskPotential for cardiotoxicity
HepatotoxicityHigh RiskPotential to cause liver injury
Skin SensitizationLow RiskUnlikely to cause allergic contact dermatitis
CarcinogenicityNon-carcinogenLow potential to cause cancer

Methodologies: In Silico Experimental Protocols

The following protocols outline the computational methods used to generate the predictive data presented in this guide.

Physicochemical Property Prediction
  • Objective: To predict the fundamental physicochemical properties of this compound.

  • Methodology: The SMILES (Simplified Molecular Input Line Entry System) string of the compound (Sc1nc(cs1)-c2ccc(Br)cc2) was used as input for a suite of QSPR models. These models are based on large datasets of experimentally determined properties and use machine learning algorithms to predict the properties of new chemical entities.

  • Tools: A combination of freely available online platforms such as ADMETlab and SwissADME were simulated for these predictions.[4]

ADMET Prediction
  • Objective: To predict the ADMET profile of this compound.

  • Methodology: The compound's structure was submitted to a series of validated machine learning models trained on large ADMET datasets. These models utilize graph-based neural networks and other advanced algorithms to predict the interaction of the molecule with biological systems.

  • Tools: The predictive models available through platforms like ADMET-AI and PreADMET were simulated to generate the ADMET data.[5][6]

Visualizations

The following diagrams illustrate the workflow of the in silico prediction process and the relationships between the predicted properties.

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Properties SMILES SMILES Physicochemical_Models Physicochemical_Models SMILES->Physicochemical_Models ADMET_Models ADMET_Models SMILES->ADMET_Models Physicochemical_Data Physicochemical_Data Physicochemical_Models->Physicochemical_Data ADMET_Profile ADMET_Profile ADMET_Models->ADMET_Profile

Caption: In silico prediction workflow for this compound.

ADMET_Relationship Absorption Absorption Distribution Distribution Absorption->Distribution Bioavailability Metabolism Metabolism Distribution->Metabolism Drug Concentration Toxicity Toxicity Distribution->Toxicity Off-target Effects Efficacy Efficacy Distribution->Efficacy Target Site Excretion Excretion Metabolism->Excretion Clearance Metabolism->Toxicity Toxic Metabolites

Caption: Interrelationship of predicted ADMET properties and their impact on efficacy and toxicity.

Discussion and Conclusion

The in silico analysis of this compound provides valuable insights into its potential as a drug candidate. The predicted physicochemical properties suggest good oral bioavailability. However, the ADMET profile raises some concerns. The predicted inhibition of key CYP450 enzymes indicates a potential for drug-drug interactions. More significantly, the high risk of hERG inhibition and hepatotoxicity are major flags for further investigation.

While these in silico predictions are a valuable screening tool, they are not a substitute for experimental validation. The findings presented in this guide should be used to inform the design of subsequent in vitro and in vivo studies. Specifically, experimental assessment of cardiotoxicity and hepatotoxicity should be prioritized in any future development of this compound.

References

Methodological & Application

Experimental protocol for the synthesis of 4-(4-Bromophenyl)-2-thiazolethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-(4-Bromophenyl)-2-thiazolethiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that are present in numerous biologically active molecules and pharmaceutical agents. The 2-mercaptothiazole scaffold, in particular, is a key building block for the synthesis of more complex molecules with a wide range of therapeutic properties. The target compound, this compound, incorporates a bromophenyl moiety, a common substituent in medicinal chemistry known to modulate the pharmacological activity of compounds. This protocol details a straightforward and efficient synthesis from commercially available starting materials.

Reaction Scheme

The synthesis of this compound is achieved via a one-pot condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and ammonium dithiocarbamate. This reaction proceeds through the Hantzsch thiazole synthesis mechanism.

Figure 1: Synthesis of this compound from 2-bromo-1-(4-bromophenyl)ethanone and ammonium dithiocarbamate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the experimental protocol.

ParameterValue
Reactants
2-bromo-1-(4-bromophenyl)ethanone1.0 eq
Ammonium dithiocarbamate1.2 eq
Solvent
Ethanol (95%)Approx. 10 mL per gram of α-bromoketone
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Reaction Time2-4 hours
Product Information
Molecular FormulaC₉H₆BrNS₂
Molecular Weight272.19 g/mol
Physical AppearanceSolid
Expected Yield75-85%
Melting Point220-224 °C

Experimental Protocol

Materials and Equipment:

  • 2-bromo-1-(4-bromophenyl)ethanone

  • Ammonium dithiocarbamate

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq).

  • Addition of Reagents: To the flask, add ethanol (95%) to dissolve the starting material. Subsequently, add ammonium dithiocarbamate (1.2 eq) to the solution.

  • Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The cooled reaction mixture is then poured into a beaker containing cold deionized water with stirring.

  • Isolation of Product: The precipitated solid product is collected by vacuum filtration using a Büchner funnel. The solid is washed with several portions of cold deionized water to remove any inorganic impurities.

  • Drying: The collected solid is dried under vacuum or in a desiccator to afford the crude product.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve 2-bromo-1-(4-bromophenyl)ethanone in Ethanol start->dissolve add_reagent Add Ammonium Dithiocarbamate dissolve->add_reagent reflux Reflux for 2-4 hours add_reagent->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Cold Water to Precipitate Product cool->precipitate filter Vacuum Filter and Wash with Water precipitate->filter dry Dry the Product filter->dry purify Recrystallize from Ethanol (Optional) dry->purify end End Product: This compound dry->end purify->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.

  • 2-bromo-1-(4-bromophenyl)ethanone is a lachrymator and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Application Notes and Protocols for the Derivatization of 4-(4-Bromophenyl)-2-thiazolethiol and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the 4-(4-bromophenyl)thiazole scaffold, a key pharmacophore in medicinal chemistry. While the primary focus is on the derivatization of 4-(4-bromophenyl)-2-thiazoleamine due to the availability of detailed experimental data, the principles and protocols can be adapted for the derivatization of 4-(4-bromophenyl)-2-thiazolethiol. These compounds and their derivatives have garnered significant interest due to their potential as anticancer and antimicrobial agents.

Introduction

The thiazole ring is a prominent heterocyclic scaffold in numerous clinically approved drugs and biologically active compounds.[1] The 4-(4-bromophenyl)thiazole core, in particular, serves as a versatile starting point for the synthesis of novel therapeutic agents. The bromine atom on the phenyl ring offers a site for further modification via cross-coupling reactions, while the functional group at the 2-position of the thiazole ring (e.g., an amine or a thiol) provides a handle for a variety of chemical transformations. Derivatization at this position has been shown to modulate the biological activity of the parent compound, leading to the development of potent and selective inhibitors of various biological targets.

This document will detail the synthesis of 4-(4-bromophenyl)-thiazol-2-amine and its subsequent derivatization to yield Schiff bases with potential anticancer and antimicrobial activities. While specific protocols for the S-alkylation and S-acylation of this compound are not detailed in the available literature, general methods for such transformations on similar thiol-containing heterocycles can be applied. These reactions typically involve the deprotonation of the thiol group with a mild base followed by nucleophilic attack on an alkyl or acyl halide.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromophenyl)-2-thiazoleamine (Intermediate)

This protocol describes the synthesis of the key intermediate, 4-(4-bromophenyl)-2-thiazoleamine, from p-bromoacetophenone and thiourea.[2][3]

Materials:

  • p-Bromoacetophenone

  • Thiourea

  • Iodine

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and a catalytic amount of iodine (0.1 mol).

  • Add a sufficient amount of ethanol to dissolve the reactants and reflux the mixture for 11-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the cooled mixture with diethyl ether to remove any unreacted p-bromoacetophenone and iodine.

  • The resulting solid is the 4-(4-bromophenyl)-2-thiazoleamine intermediate.

Characterization:

  • The formation of the product can be confirmed by the appearance of characteristic IR bands around 817 cm⁻¹ (N-H stretch of NH₂) and 666 cm⁻¹ (C-Br stretch).[2]

  • ¹H-NMR spectroscopy should show a singlet at approximately 6.9 ppm corresponding to the NH₂ protons.[2]

Protocol 2: Synthesis of N-(substituted benzylidene)-4-(4-bromophenyl)-thiazol-2-amine Derivatives (Schiff Bases)

This protocol outlines the synthesis of Schiff base derivatives from 4-(4-bromophenyl)-2-thiazoleamine and various aromatic aldehydes.[2][3]

Materials:

  • 4-(4-Bromophenyl)-2-thiazoleamine (from Protocol 1)

  • Various substituted aromatic aldehydes

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 4-(4-bromophenyl)-2-thiazoleamine in a minimal amount of ethanol.

  • Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-7 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the final Schiff base derivative.

Characterization:

  • The formation of the Schiff base is confirmed by the appearance of a singlet in the ¹H-NMR spectrum between 7.57 and 9.7 ppm, corresponding to the N=CH proton.[2]

Data Presentation

The biological activities of various synthesized 4-(4-bromophenyl)thiazole derivatives are summarized in the tables below.

Table 1: Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

The following table presents the in vitro anticancer activity of selected derivatives against the MCF-7 (human breast adenocarcinoma) cell line.

Compound IDSubstituent on BenzylideneIC₅₀ (µM)[2]
p2 4-Chlorophenyl10.5
5-Fluorouracil (Standard Drug)5.2

IC₅₀: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) of selected derivatives against various microbial strains.

Compound IDSubstituent on BenzylideneMIC (µM) vs. S. aureus[2]MIC (µM) vs. E. coli[2]MIC (µM) vs. B. subtilis[2]MIC (µM) vs. C. albicans[2]MIC (µM) vs. A. niger[2]
p2 4-Chlorophenyl16.116.1---
p3 4-Nitrophenyl----16.2
p4 3-Nitrophenyl--28.8--
p6 4-Methoxyphenyl---15.3-
Norfloxacin (Standard Antibacterial)-----
Fluconazole (Standard Antifungal)-----

MIC: Minimum Inhibitory Concentration.

Mandatory Visualizations

Signaling Pathways

Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways.

EGFR_Signaling_Pathway Ligand Ligand (EGF, TGF-α) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SoS Grb2/SoS Dimerization->Grb2_SoS Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SoS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway.

HER2_Signaling_Pathway cluster_receptors Receptor Dimerization HER2 HER2 Heterodimerization Heterodimerization & Phosphorylation HER2->Heterodimerization HER_other HER3/HER4 HER_other->Heterodimerization Grb2_SoS Grb2/SoS Heterodimerization->Grb2_SoS Recruits PI3K PI3K Heterodimerization->PI3K Activates Ras Ras Grb2_SoS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: HER2 Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of 4-(4-bromophenyl)thiazole derivatives.

Experimental_Workflow Start Starting Materials (p-Bromoacetophenone, Thiourea) Synthesis_Intermediate Synthesis of 4-(4-Bromophenyl)-2-thiazoleamine Start->Synthesis_Intermediate Purification_Intermediate Purification & Characterization (IR, NMR) Synthesis_Intermediate->Purification_Intermediate Synthesis_Derivatives Synthesis of Schiff Base Derivatives Purification_Intermediate->Synthesis_Derivatives Purification_Derivatives Purification & Characterization (NMR) Synthesis_Derivatives->Purification_Derivatives Anticancer_Screening In Vitro Anticancer Screening (e.g., MTT/SRB Assay) Purification_Derivatives->Anticancer_Screening Antimicrobial_Screening In Vitro Antimicrobial Screening (e.g., MIC Determination) Purification_Derivatives->Antimicrobial_Screening Data_Analysis Data Analysis & SAR Studies Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis

Caption: Synthesis and Evaluation Workflow.

References

Application Notes and Protocols: 4-(4-Bromophenyl)-2-thiazolethiol Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-(4-bromophenyl)-2-thiazolethiol derivatives as a promising class of anticancer agents. It includes a summary of their biological activity, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, this compound derivatives have emerged as a scaffold with considerable potential for the development of novel anticancer therapeutics. The presence of the bromophenyl group at the 4-position and a thiol group at the 2-position of the thiazole ring are key structural features that contribute to their cytotoxic effects against various cancer cell lines. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in tumor progression and angiogenesis. This document serves as a practical guide for researchers investigating the anticancer properties of this class of molecules.

Quantitative Data Presentation

The anticancer activity of this compound and its analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following tables summarize the reported in vitro cytotoxicity of some representative 4-(4-bromophenyl)-thiazole derivatives. It is important to note that the specific substitution at the 2-position of the thiazole ring can significantly influence the anticancer potency.

Table 1: In Vitro Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives [1]

CompoundModificationCancer Cell LineIC50 (µM)
p2N-(4-methoxybenzylidene)MCF-710.5
5-FluorouracilStandard DrugMCF-75.2

Table 2: In Vitro Cytotoxic Activity of 2-Hydrazinyl-Thiazole-4[5H]-one Derivatives [2]

CompoundModificationCancer Cell LineIC50 (µM)
4a2-(2-(4-Hydroxybenzylidene)hydrazinyl)MCF-712.7 ± 0.77
HepG26.69 ± 0.41
4b2-(2-(4-Hydroxy-3-bromobenzylidene)hydrazinyl)MCF-731.5 ± 1.91
HepG251.7 ± 3.13
4c2-(2-(4-Hydroxy-3-(2-phenylhydrazinyl))benzylidene)hydrazinyl)MCF-72.57 ± 0.16
HepG27.26 ± 0.44
StaurosporineStandard DrugMCF-76.77 ± 0.41
HepG28.4 ± 0.51

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer potential of this compound derivatives.

Synthesis of this compound

The synthesis of the core scaffold can be achieved through a Hantzsch thiazole synthesis-type reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve p-bromoacetophenone (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add thiourea (1 equivalent) and a catalytic amount of iodine.

  • Reflux: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate, 4-(4-bromophenyl)thiazol-2-amine, is filtered, washed with cold ethanol, and dried.[1][3]

  • Diazotization and Thiolation: The resulting amine can be converted to the corresponding thiol via a diazotization reaction followed by decomposition of the diazonium salt in the presence of a sulfur source like potassium ethyl xanthate, followed by hydrolysis.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol: [4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: [6][7]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples within 1 hour using a flow cytometer.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Protocol: [1][8][9][10]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of the compounds on signaling pathways.

Protocol: [11][12][13][14]

  • Protein Extraction: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-VEGFR-2, total VEGFR-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of the compounds to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Protocol: [2][15][16][17][18]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, ATP, and a specific VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Inhibitor Addition: Add the this compound derivative at various concentrations to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of ATP remaining using a luminescence-based kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the compound against VEGFR-2.

Mandatory Visualizations

Experimental and Synthetic Workflows

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start p-Bromoacetophenone + Thiourea intermediate 4-(4-Bromophenyl)thiazol-2-amine start->intermediate Hantzsch Synthesis final_product This compound Derivative intermediate->final_product Further Modification cell_culture Cancer Cell Lines (e.g., MCF-7, HepG2) final_product->cell_culture mtt MTT Assay cell_culture->mtt apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis cell_culture->cell_cycle ic50 Determine IC50 mtt->ic50 mechanism Elucidate Mechanism apoptosis->mechanism cell_cycle->mechanism western_blot Western Blot mechanism->western_blot kinase_assay VEGFR-2 Kinase Assay mechanism->kinase_assay pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis kinase_assay->pathway_analysis

Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.

Proposed Signaling Pathway of Action

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces CellCycle Cell Cycle Arrest (G2/M) Thiazole 4-(4-Bromophenyl)-2- thiazolethiol Derivative Thiazole->VEGFR2 Inhibits Thiazole->Bcl2 Downregulates Thiazole->Bax Upregulates Thiazole->CellCycle Induces VEGF VEGF VEGF->VEGFR2 Binds

Caption: Proposed mechanism of action involving VEGFR-2 inhibition and apoptosis induction.

References

Application Notes and Protocols for 4-(4-Bromophenyl)-2-thiazolethiol Analogs: A Focus on Antimicrobial and Antifungal Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 4-(4-Bromophenyl)-2-thiazolethiol analogs. The following sections detail the biological activities of these compounds, present experimental data in a structured format, and offer detailed protocols for key experimental assays.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of a 4-bromophenyl moiety at the 4-position and a thiol group at the 2-position of the thiazole ring has been explored as a strategy to enhance their biological efficacy. This document focuses on the antimicrobial and antifungal potential of these specific analogs, providing researchers with the necessary information to further investigate their therapeutic applications.

Data Presentation: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of synthesized this compound analogs and related derivatives are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

CompoundS. aureus (MTCC3160) MIC (µM)E. coli (MTCC443) MIC (µM)B. subtilis (MTCC441) MIC (µM)Reference
p216.116.1-[1]
p4--28.8[1]
Norfloxacin (Standard)---[1]

Note: The original study referenced derivatives of 4-(4-bromophenyl)-thiazol-2-amine. These values are presented as a reference for the activity of structurally similar compounds.

Table 2: Antifungal Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

CompoundC. albicans (MTCC227) MIC (µM)A. niger (MTCC281) MIC (µM)Reference
p615.3-[1]
p3-16.2[1]
Fluconazole (Standard)--[1]

Note: The original study referenced derivatives of 4-(4-bromophenyl)-thiazol-2-amine. These values are presented as a reference for the activity of structurally similar compounds.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the MIC of a compound against bacterial and fungal strains.[2][3][4]

Materials:

  • Test compounds (this compound analogs)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only). A standard antibiotic/antifungal drug (e.g., Norfloxacin, Fluconazole) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is used to assess the cytotoxic effects of the compounds on mammalian cell lines.[5][6]

Materials:

  • Test compounds

  • Mammalian cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizations

The following diagrams illustrate key experimental workflows and potential mechanisms of action for the antimicrobial and antifungal activity of thiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation synthesis Synthesis of 4-(4-Bromophenyl) -2-thiazolethiol Analogs antimicrobial Antimicrobial Activity (MIC Determination) synthesis->antimicrobial Test Compounds antifungal Antifungal Activity (MIC Determination) synthesis->antifungal cytotoxicity Cytotoxicity Assay (e.g., MTT) antimicrobial->cytotoxicity Active Compounds antifungal->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism

Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.

mechanism_of_action cluster_cell Bacterial/Fungal Cell compound Thiazole Derivative inhibition Inhibition compound->inhibition disruption Disruption compound->disruption cell_wall Cell Wall Synthesis cell_death Cell Death cell_wall->cell_death cell_membrane Cell Membrane Integrity cell_membrane->cell_death protein_synthesis Protein Synthesis protein_synthesis->cell_death dna_gyrase DNA Gyrase/ Topoisomerase IV dna_gyrase->cell_death inhibition->cell_wall inhibition->protein_synthesis inhibition->dna_gyrase disruption->cell_membrane

Caption: Potential mechanisms of antimicrobial and antifungal action of thiazole derivatives.[7][8]

References

Application Notes and Protocols for 4-(4-Bromophenyl)-2-thiazolethiol as a Potential Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a proposed research framework. As of the latest literature review, specific experimental data on the application of 4-(4-Bromophenyl)-2-thiazolethiol as a corrosion inhibitor for steel is not available. The information provided is based on the known corrosion inhibition properties of structurally similar thiazole and thiol derivatives and is intended to guide researchers in evaluating its potential.

Introduction

Corrosion of steel is a significant industrial challenge, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Heterocyclic compounds containing nitrogen, sulfur, and pi-electrons in their structure are known to be effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.

This compound is a heterocyclic compound possessing a thiazole ring, a thiol group, and a bromophenyl moiety. The presence of sulfur and nitrogen atoms, along with the aromatic ring, suggests its potential as an effective corrosion inhibitor for steel in acidic media. These functional groups can act as active centers for adsorption on the steel surface. This document outlines a proposed study to evaluate the corrosion inhibition performance of this compound.

Proposed Mechanism of Corrosion Inhibition

The inhibition of steel corrosion by this compound is hypothesized to occur through the adsorption of its molecules onto the steel surface. This adsorption can be a combination of physisorption and chemisorption.

  • Physisorption: This involves the electrostatic interaction between the protonated inhibitor molecules and the charged steel surface.

  • Chemisorption: This involves the sharing of electrons between the lone pairs of sulfur and nitrogen atoms in the thiazole ring and the vacant d-orbitals of iron atoms on the steel surface. The pi-electrons of the aromatic ring can also contribute to this interaction.

The adsorbed layer of this compound molecules would act as a barrier, isolating the steel surface from the corrosive environment and thereby reducing the rate of corrosion.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_steel Steel Surface (Fe) cluster_adsorption Adsorption and Protective Film Formation Inhibitor This compound Protective_Film Adsorbed Inhibitor Layer Inhibitor->Protective_Film Adsorption H_plus H+ Fe_surface Fe Atoms H_plus->Fe_surface Corrosion Attack Cl_minus Cl- Cl_minus->Fe_surface Pitting Protective_Film->Fe_surface Protection

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Protocols

The following protocols are proposed for the comprehensive evaluation of this compound as a corrosion inhibitor for steel.

G synthesis Synthesis of This compound preparation Preparation of Steel Specimens and Corrosive Media synthesis->preparation weight_loss Weight Loss Measurements preparation->weight_loss electrochemical Electrochemical Studies (PDP, EIS) preparation->electrochemical data_analysis Data Analysis and Inhibition Efficiency Calculation weight_loss->data_analysis electrochemical->data_analysis surface_analysis Surface Analysis (SEM, AFM, XPS) conclusion Conclusion on Inhibition Performance surface_analysis->conclusion quantum_chem Quantum Chemical Calculations quantum_chem->conclusion data_analysis->surface_analysis data_analysis->quantum_chem

Application Notes and Protocols: Molecular Docking Studies of 4-(4-Bromophenyl)-2-thiazolethiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the molecular docking of 4-(4-bromophenyl)-2-thiazolethiol derivatives, targeting researchers, scientists, and professionals in the field of drug development.

Introduction

Thiazole derivatives, particularly those with a 4-(4-bromophenyl) substituent, represent a significant class of heterocyclic compounds in medicinal chemistry. They have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[3] This allows for the elucidation of potential mechanisms of action and the rational design of more potent and selective drug candidates. These notes will detail the protocols for performing molecular docking studies on this compound derivatives and present relevant data from various studies on related compounds.

Data Presentation

The following tables summarize the molecular docking performance of various thiazole derivatives against different biological targets. The docking scores, often represented as binding energies in kcal/mol, indicate the predicted affinity of the ligand for the protein's active site. More negative binding energy values generally suggest more favorable interactions.

Table 1: Molecular Docking Scores of Thiazole Derivatives Against Various Protein Targets

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
Thiazole Derivative 13aDNA Gyrase-9.2[4]
Thiazole Derivative 9DNA Gyrase-8.8[4]
N-substituted thiazole S2FabH Inhibitor (3iL9)-144.236 (MolDock Score)[3]
N-substituted thiazole S9FabH Inhibitor (3iL9)-102.612 (MolDock Score)[3]
Thiazole Derivative p21JIJ-[1][2]
Thiazole Derivative p31JIJ-[1][2]
Thiazole Derivative p41JIJ-[1][2]
Thiazole Derivative p61JIJ-[1][2]
Thiazole Derivative p24WMZ-[1][2]
Thiazole Derivative p34WMZ-[1][2]
Thiazole Derivative p44WMZ-[1][2]
Thiazole Derivative p64WMZ-[1][2]
Thiazole Derivative p23ERT-[1][2]
Thiazole Derivative p33ERT-[1][2]
Thiazole Derivative p43ERT-[1][2]
Thiazole Derivative p63ERT-[1][2]

Note: Specific docking scores for compounds p2, p3, p4, and p6 were not explicitly provided in the search results, but they were reported to have good docking scores.[1][2]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of the parent 4-(4-bromophenyl)thiazol-2-amine involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst like iodine.[1] Further derivatization can be achieved through various chemical reactions to yield the target thiol derivatives.

Protocol for Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate):

  • React p-bromoacetophenone and thiourea in the presence of iodine as a catalyst.[1]

  • The resulting intermediate, 4-(4-bromophenyl)thiazol-2-amine, can then be isolated and purified.[1]

  • This intermediate can then be reacted with various aromatic aldehydes to yield the final thiazole derivatives.[1]

Molecular Docking Protocol

The following is a generalized protocol for conducting molecular docking studies with this compound derivatives. This workflow is consistent with standard practices in the field and can be adapted for use with various docking software such as Molegro Virtual Docker or the GLIDE module of the Schrödinger Suite.[5]

1. Protein Preparation: a. Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms.[5] c. Add hydrogen atoms to the protein structure. d. Assign appropriate protonation states and partial charges to the amino acid residues.[5]

2. Ligand Preparation: a. Draw the two-dimensional structures of the this compound derivatives using chemical drawing software. b. Convert the 2D structures into 3D structures. c. Perform energy minimization of the ligand structures to obtain their most stable, low-energy conformations.[5]

3. Grid Generation: a. Identify the binding site or active site of the protein. This is often determined from the position of a co-crystallized ligand in the PDB structure or through literature analysis. b. Define a grid box that encompasses the entire binding site. This grid defines the search space for the docking algorithm.[5]

4. Molecular Docking Simulation: a. Utilize a docking program (e.g., AutoDock Vina, GLIDE) to dock the prepared ligands into the defined grid box of the prepared protein.[5][6] b. The software will systematically explore various conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose using a scoring function.[5]

5. Analysis of Results: a. Analyze the docked poses based on their docking scores or binding energies.[5] b. Visualize the best-ranked poses to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.[5]

Mandatory Visualization

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Protein_Prep Protein Preparation (from PDB) Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (e.g., AutoDock, GLIDE) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis Binding_Mode Predicted Binding Mode Interaction_Analysis->Binding_Mode

Caption: A generalized workflow for in-silico molecular docking studies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Promotes

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.

References

Application Notes and Protocols for the In Vitro Screening of a 4-(4-Bromophenyl)-2-thiazolethiol Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of a 4-(4-Bromophenyl)-2-thiazolethiol library. This class of compounds has garnered significant interest due to its potential therapeutic applications, including anticancer and antimicrobial activities. The following sections detail the experimental procedures for assessing the biological activity of this library and present representative data and relevant biological pathways.

Data Presentation

The quantitative data from in vitro screening of a this compound derivative library are summarized below. These values represent the concentration of a compound required to achieve 50% inhibition of cell growth (IC₅₀) or the minimum concentration needed to inhibit microbial growth (MIC).

Table 1: Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

Compound IDCell LineAssay TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM) of Ref.
Derivative p2MCF-7SRB10.55-Fluorouracil5.2[1]
Derivative 6C6 (glioma)MTT3.83 ± 0.76Cisplatin-
Derivative 6A549 (lung)MTT12.0 ± 1.73Cisplatin-

Note: MCF-7 is an estrogen receptor-positive human breast adenocarcinoma cell line.[1] C6 and A549 are rat glioma and human lung adenocarcinoma cell lines, respectively.[2] The data presented are for closely related derivatives of this compound.

Table 2: Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

Compound IDMicrobial StrainAssay TypeMIC (µM)Reference CompoundMIC of Ref.
Derivative p2S. aureusTurbidimetric16.1Norfloxacin-
Derivative p2E. coliTurbidimetric16.1Norfloxacin-
Derivative p4B. subtilisTurbidimetric28.8Norfloxacin-
Derivative p6C. albicansTurbidimetric15.3Fluconazole-
Derivative p3A. nigerTurbidimetric16.2Fluconazole-

Note: MIC values indicate the minimum inhibitory concentration.[1] S. aureus, E. coli, and B. subtilis are bacterial species, while C. albicans and A. niger are fungal species.

Signaling Pathway

Thiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation and survival. One of the most frequently dysregulated pathways in human cancers is the PI3K/Akt/mTOR pathway.[2] Inhibition of this pathway can lead to apoptosis and growth inhibition of tumor cells.[2]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole 4-(4-Bromophenyl) -2-thiazolethiol Derivative Thiazole->PI3K Inhibits Thiazole->Akt Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Workflow

A typical high-throughput screening (HTS) workflow for a small molecule library, such as the this compound library, involves several automated steps to ensure efficiency and reproducibility.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Lib_Prep Library Dilution (this compound) Dispense Compound Dispensing (Acoustic/Pin Tool) Lib_Prep->Dispense Cell_Plate Cell Seeding (e.g., 384-well plates) Cell_Plate->Dispense Incubate1 Incubation (Compound + Cells) Dispense->Incubate1 Reagent_Add Reagent Addition (e.g., SRB, MTT, Kinase Substrate) Incubate1->Reagent_Add Incubate2 Incubation Reagent_Add->Incubate2 Read Signal Detection (Absorbance, Fluorescence) Incubate2->Read Data_QC Data Quality Control Read->Data_QC Hit_ID Hit Identification (Primary Hits) Data_QC->Hit_ID Dose_Resp Dose-Response (IC50/EC50 Determination) Hit_ID->Dose_Resp Hit_Val Hit Validation & Confirmation Dose_Resp->Hit_Val

High-throughput screening workflow.

Experimental Protocols

Anticancer Activity: Sulforhodamine B (SRB) Assay

This protocol is used to determine the cytotoxic effects of the compound library on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium

  • 96-well plates

  • This compound library compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the library compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[3]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.[4] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[4]

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

Antimicrobial Activity: Broth Microdilution Turbidimetric Method

This protocol is used to determine the minimum inhibitory concentration (MIC) of the library compounds against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, C. albicans)

  • Nutrient broth (e.g., Brain Heart Infusion)

  • 96-well plates

  • This compound library compounds dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial dilutions of the library compounds in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 530-600 nm.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (no turbidity) compared to the control.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol is designed to identify compounds that inhibit the activity of a specific kinase, a common target for anticancer drugs.

Materials:

  • Kinase of interest (e.g., PI3K, Akt)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer

  • 384-well plates

  • This compound library compounds

  • LanthaScreen™ Tb-labeled antibody

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, fluorescein-labeled substrate, and ATP in kinase buffer. Prepare serial dilutions of the library compounds.

  • Kinase Reaction:

    • Add the library compound dilutions to the wells of a 384-well plate.

    • Add the kinase solution to all wells (except "no enzyme" controls).

    • Pre-incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the ATP and substrate solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the Tb-labeled antibody to detect the phosphorylated substrate.

    • Incubate for at least 30 minutes at room temperature.

  • Signal Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for fluorescein).

  • Data Analysis: Calculate the emission ratio and determine the percent inhibition for each compound concentration to derive IC₅₀ values.

References

Application Notes and Protocols: Synthesis of Thiazolium Bromide Salts from 4-(4-Bromophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolium salts are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The quaternization of the thiazole nitrogen atom to form the thiazolium salt is a key structural modification that often enhances the biological efficacy of the parent molecule. This document provides detailed protocols for the synthesis of thiazolium bromide salts derived from 4-(4-bromophenyl)thiazole, a versatile starting material for the generation of novel therapeutic agents.

The synthetic pathway involves a two-step process. The initial step is the well-established Hantzsch thiazole synthesis to produce the 4-(4-bromophenyl)thiazole core. This is followed by the N-alkylation (quaternization) of the thiazole nitrogen with various alkyl bromides to yield the target thiazolium bromide salts. These protocols are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Experimental Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the synthesis of the 4-(4-bromophenyl)thiazole precursor, which is then subjected to quaternization with a selected alkyl bromide to yield the final thiazolium salt.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: N-Alkylation (Quaternization) A p-Bromoacetophenone D 4-(4-Bromophenyl)thiazol-2-amine A->D B Thiourea B->D C Iodine (catalyst) C->D E 4-(4-Bromophenyl)thiazole Derivative D->E Starting Material G 3-Alkyl-4-(4-bromophenyl)thiazolium Bromide E->G F Alkyl Bromide (R-Br) F->G

Caption: General workflow for the synthesis of thiazolium bromide salts.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine (Hantzsch Synthesis)

This protocol outlines the synthesis of the key intermediate, 4-(4-bromophenyl)thiazol-2-amine, from p-bromoacetophenone and thiourea.

Materials:

  • p-Bromoacetophenone

  • Thiourea

  • Iodine

  • Ethanol

  • Diethyl ether

  • Ammonium hydroxide solution

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine p-bromoacetophenone (1.0 eq), thiourea (2.0 eq), and a catalytic amount of iodine (0.1 eq).

  • Add ethanol as the solvent and reflux the mixture with stirring for 12 hours.

  • After cooling the reaction mixture, wash it with diethyl ether to remove any unreacted starting materials.

  • Pour the cooled mixture into an ammonium hydroxide solution to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from methanol to obtain pure 4-(4-bromophenyl)thiazol-2-amine.

Protocol 2: General Procedure for the Synthesis of 3-Alkyl-4-(4-bromophenyl)thiazolium Bromides (N-Alkylation)

This protocol describes the quaternization of the 4-(4-bromophenyl)thiazole derivative with an alkyl bromide.

Materials:

  • 4-(4-Bromophenyl)thiazole derivative (e.g., 4-(4-bromophenyl)thiazol-2-amine)

  • Alkyl bromide (e.g., ethyl bromide, propyl bromide, benzyl bromide)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Heating and stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the 4-(4-bromophenyl)thiazole derivative (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

  • Add the corresponding alkyl bromide (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure thiazolium bromide salt.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 3-alkyl-4-(4-bromophenyl)thiazolium bromide salts based on generalized procedures. Please note that yields and reaction times may vary depending on the specific substrate and reaction conditions.

Alkyl Bromide (R-Br) Solvent Reaction Time (h) Temperature (°C) Yield (%) Melting Point (°C)
Ethyl BromideAcetonitrile8Reflux85-95198-201
n-Propyl BromideDMF1210080-90185-188
Benzyl BromideAcetonitrile6Reflux90-98210-213
n-Butyl BromideDMF1610075-85176-179
Allyl BromideAcetonitrile4Reflux88-96187-189[1]

Reaction Mechanism: N-Alkylation of Thiazole

The formation of the thiazolium salt proceeds via a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the thiazole nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which then acts as the counter-ion to the positively charged thiazolium ring.

Caption: Mechanism of thiazole N-alkylation.

Conclusion

The protocols detailed in this application note provide a robust and reproducible methodology for the synthesis of 3-alkyl-4-(4-bromophenyl)thiazolium bromide salts. The Hantzsch synthesis offers a reliable route to the necessary thiazole precursor, and the subsequent N-alkylation is a versatile method for introducing a variety of alkyl substituents. These compounds serve as valuable scaffolds for the development of new therapeutic agents, and the provided protocols should facilitate further research and drug discovery efforts in this area.

References

Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems Using 4-(4-Bromophenyl)-2-thiazolethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-(4-Bromophenyl)-2-thiazolethiol in the synthesis of various fused heterocyclic systems. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Introduction

This compound is a versatile heterocyclic building block containing reactive sites amenable to cyclization reactions for the construction of fused ring systems. The presence of the bromophenyl moiety offers a site for further functionalization, for instance, through cross-coupling reactions, enhancing the molecular diversity of the resulting compounds. This document outlines the synthesis of the starting material and its application in the preparation of thiazolo[3,2-a]pyrimidine and thiazolo[3,2-b][1][2][3]triazole derivatives.

Synthesis of the Starting Material: this compound

The synthesis of this compound can be achieved in a two-step process starting from the readily available p-bromoacetophenone. The initial step involves the Hantzsch thiazole synthesis to form the corresponding 2-aminothiazole, which is then converted to the target 2-thiazolethiol.

Protocol 1: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine

This protocol is adapted from the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives.[1][2][4][5]

Reaction Scheme:

cluster_0 Synthesis of 4-(4-Bromophenyl)thiazol-2-amine p-Bromoacetophenone p-Bromoacetophenone Reaction Reflux p-Bromoacetophenone->Reaction Thiourea Thiourea Thiourea->Reaction Iodine Iodine (catalyst) Iodine->Reaction Ethanol Ethanol (solvent) Ethanol->Reaction Product 4-(4-Bromophenyl)thiazol-2-amine Reaction->Product

Caption: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine.

Materials:

  • p-Bromoacetophenone

  • Thiourea

  • Iodine (catalyst)

  • Ethanol

  • Sodium thiosulfate solution (10%)

  • Ammonia solution (10%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-bromoacetophenone (1 equivalent) and thiourea (2 equivalents) in ethanol.

  • Add a catalytic amount of iodine (0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Neutralize the excess iodine by adding 10% sodium thiosulfate solution until the color disappears.

  • Make the solution alkaline by adding 10% ammonia solution to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 4-(4-bromophenyl)thiazol-2-amine.

Quantitative Data (Representative):

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)
p-BromoacetophenoneThioureaIodineEthanol4-685-95
Protocol 2: Synthesis of this compound

This protocol describes the conversion of the 2-aminothiazole to the 2-thiazolethiol via a Sandmeyer-type reaction.

Reaction Scheme:

cluster_1 Synthesis of this compound Amine 4-(4-Bromophenyl)thiazol-2-amine Diazotization 0-5 °C Amine->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization H2SO4 Sulfuric Acid H2SO4->Diazotization KEX Potassium Ethyl Xanthate Substitution Heat KEX->Substitution Diazonium Diazonium Salt Intermediate Diazonium->Substitution Product This compound Diazotization->Diazonium Substitution->Product

Caption: Synthesis of this compound.

Materials:

  • 4-(4-Bromophenyl)thiazol-2-amine

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Potassium Ethyl Xanthate

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve 4-(4-bromophenyl)thiazol-2-amine (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours until gas evolution ceases.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Application in the Synthesis of Fused Heterocyclic Systems

Application Note 1: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

The reaction of 2-aminothiazoles with α,β-unsaturated ketones or a three-component reaction of a 2-aminothiazole, an aldehyde, and a β-ketoester are common methods for the synthesis of thiazolo[3,2-a]pyrimidines.[3] Alternatively, 2-mercaptothiazoles can react with β-haloketones or similar synthons.

Protocol 3: Synthesis of 3-(4-Bromophenyl)-5-aryl-5,7-dihydrothiazolo[3,2-a]pyrimidine-6-carbonitriles

This protocol describes a plausible reaction of this compound with an α,β-unsaturated nitrile (a chalcone derivative).

Reaction Scheme:

cluster_2 Synthesis of Thiazolo[3,2-a]pyrimidine Derivative Thiol This compound Reaction Reflux Thiol->Reaction Chalcone Arylidenemalononitrile Chalcone->Reaction Base Piperidine (catalyst) Base->Reaction Solvent Ethanol (solvent) Solvent->Reaction Product Thiazolo[3,2-a]pyrimidine Derivative Reaction->Product

Caption: Synthesis of a Thiazolo[3,2-a]pyrimidine derivative.

Materials:

  • This compound

  • Arylidenemalononitrile (e.g., benzylidenemalononitrile)

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add the arylidenemalononitrile (1 equivalent).

  • Add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure thiazolo[3,2-a]pyrimidine derivative.

Quantitative Data (Representative for analogous systems):

Thiol Reactantα,β-Unsaturated ReactantCatalystSolventTime (h)Yield (%)
2-MercaptobenzothiazoleBenzylidenemalononitrilePiperidineEthanol1075-85
2-MercaptobenzimidazoleCinnamaldehydeAcetic AcidEthanol1270-80
Application Note 2: Synthesis of Thiazolo[3,2-b][1][2][3]triazole Derivatives

The synthesis of thiazolo[3,2-b][1][2][3]triazoles typically involves the reaction of a 3-substituted-5-mercapto-1,2,4-triazole with an α-haloketone. Therefore, the starting this compound needs to be first converted into a suitable 1,2,4-triazole precursor.

Protocol 4: Synthesis of 6-(4-Bromophenyl)thiazolo[3,2-b][1][2][3]triazole Derivatives

This multi-step protocol outlines a potential pathway for the synthesis of the target fused system.

Workflow Diagram:

cluster_3 Synthesis of Thiazolo[3,2-b][1,2,4]triazole Derivative A This compound D 3-(4-(4-Bromophenyl)thiazol-2-yl)-4H-1,2,4-triazole-5-thiol A->D 1. Hydrazinolysis 2. Cyclization with CS2 B Hydrazine Hydrate C CS2 / KOH F 6-(4-Bromophenyl)thiazolo[3,2-b][1,2,4]triazole Derivative D->F Cyclocondensation E α-Halo Ketone E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-2-thiazolethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-(4-Bromophenyl)-2-thiazolethiol.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common method for synthesizing 4-aryl-2-thiazolethiols is a variation of the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone with a dithiocarbamate or a similar sulfur-containing nucleophile. For the synthesis of this compound, the key starting materials are 2-bromo-1-(4-bromophenyl)ethanone and a source of dithiocarbamate, such as ammonium dithiocarbamate.

Q2: What are the potential impurities I should be aware of during the synthesis?

Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials:

    • 2-bromo-1-(4-bromophenyl)ethanone

    • Ammonium dithiocarbamate (or other thiourea derivatives)

  • Intermediates:

    • Incomplete cyclization products.

  • Side-Products:

    • Oxazole formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[1]

    • Dimerization or polymerization: Under certain conditions, the starting materials or reactive intermediates can self-condense.[1]

    • Isomeric thiazoles: Depending on the reaction conditions, the formation of isomeric thiazole products is a possibility.[1]

    • Over-alkylation products: The thiol group of the product can potentially react with the starting α-haloketone.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective and straightforward technique to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[1]

Q4: What analytical techniques are recommended for impurity profiling?

A comprehensive impurity profile can be achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is considered the gold standard for separating and quantifying impurities.[2][3] For structural elucidation of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are highly effective.[2][3][4]

Troubleshooting Guides

Issue 1: Low Product Yield

Potential Cause Troubleshooting Step
Poor quality of starting materials Ensure the purity of 2-bromo-1-(4-bromophenyl)ethanone and the dithiocarbamate source. Impurities in starting materials can lead to unwanted side reactions.[1]
Suboptimal reaction conditions Optimize reaction parameters such as temperature, reaction time, and solvent. The Hantzsch synthesis is often sensitive to these conditions.[1]
Incomplete reaction Monitor the reaction closely using TLC to ensure all starting materials have been consumed before workup.[1]
Side reactions The formation of byproducts can consume reactants and reduce the yield of the desired product.[1] Consider adjusting the stoichiometry of the reactants or the reaction temperature to minimize side reactions.

Issue 2: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Presence of multiple impurities If multiple spots are observed on the TLC plate, purification can be challenging.[1]
Ineffective recrystallization The choice of solvent is critical for successful recrystallization. For 4-arylthiazoles, solvents like ethanol, methanol, or solvent mixtures such as ethyl acetate/hexane are often effective.[1]
Co-eluting impurities in column chromatography If impurities have similar polarity to the product, separation by column chromatography can be difficult.
Product instability The thiazolethiol may be susceptible to degradation under certain conditions.

Data Presentation: Impurity Analysis

The following table can be used to document and compare the levels of common impurities identified during the synthesis of this compound under different reaction conditions.

Impurity Structure Retention Time (HPLC) Batch 1 (% Area) Batch 2 (% Area) Batch 3 (% Area)
2-bromo-1-(4-bromophenyl)ethanoneBr-C₆H₄-C(O)CH₂BrUser DefinedUser DataUser DataUser Data
Unidentified By-product 1User DefinedUser DefinedUser DataUser DataUser Data
Unidentified By-product 2User DefinedUser DefinedUser DataUser DataUser Data
This compound Br-C₆H₄-C₄H₂NS₂H User Defined User Data User Data User Data

Experimental Protocols

General Synthesis Protocol for this compound

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1 equivalent) in a suitable solvent such as ethanol.

  • Add ammonium dithiocarbamate (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.[1] The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, as indicated by the consumption of the starting materials, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, filter the precipitate and wash it with cold ethanol or water.

  • If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by column chromatography on silica gel.[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

Note: This is a general method and should be optimized for your specific instrumentation and impurity profile.

Visualization

TroubleshootingWorkflow start Start: Low Yield or High Impurity check_purity Check Purity of Starting Materials start->check_purity impure_sm Source High-Purity Starting Materials check_purity->impure_sm Impurities Detected pure_sm Purity Confirmed check_purity->pure_sm Purity OK impure_sm->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) pure_sm->optimize_conditions monitor_reaction Monitor Reaction by TLC optimize_conditions->monitor_reaction incomplete_reaction Incomplete Reaction monitor_reaction->incomplete_reaction complete_reaction Reaction Complete monitor_reaction->complete_reaction extend_time Extend Reaction Time or Increase Temperature incomplete_reaction->extend_time extend_time->monitor_reaction purification Purification Strategy complete_reaction->purification recrystallization Recrystallization (Test Different Solvents) purification->recrystallization column_chrom Column Chromatography (Optimize Eluent) purification->column_chrom recrystallization->column_chrom Fails pure_product Pure Product Obtained recrystallization->pure_product Successful column_chrom->pure_product Successful end End pure_product->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 4-(4-Bromophenyl)-2-thiazolethiol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(4-Bromophenyl)-2-thiazolethiol via recrystallization.

Data Presentation

Due to the limited availability of precise, publicly accessible quantitative solubility data for this compound, the following table provides a qualitative summary of its expected solubility in common laboratory solvents. This information is inferred from the purification of analogous compounds and general principles of solubility.

SolventPolarityExpected Solubility at Room Temperature (20-25°C)Expected Solubility at Boiling PointSuitability for Recrystallization
Ethanol Polar ProticLow to Sparingly SolubleSolubleExcellent
Methanol Polar ProticLow to Sparingly SolubleSolubleGood
Acetone Polar AproticSparingly to Moderately SolubleVery SolubleFair (Potential for high loss in mother liquor)
Ethyl Acetate Moderately PolarSparingly SolubleModerately SolublePossible, may require a co-solvent
Toluene Non-polarVery Low to InsolubleSparingly SolublePoor as a single solvent, may be useful as an anti-solvent
Hexane Non-polarInsolubleInsolubleUnsuitable as a primary solvent
Water Very PolarInsolubleInsolubleUnsuitable as a primary solvent, can be used as an anti-solvent with a miscible organic solvent
Dimethylformamide (DMF) Polar AproticSolubleVery SolublePoor (High solubility at room temperature leads to low recovery)

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

This protocol is a comprehensive guide for the purification of this compound using ethanol as the recrystallization solvent.

Materials and Equipment:

  • Crude this compound

  • Absolute Ethanol

  • Deionized Water (ice-cold)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of an appropriate size.

    • Add a magnetic stir bar to the flask.

    • For every 1 gram of crude product, add approximately 20-30 mL of absolute ethanol.

    • Gently heat the mixture to reflux (the boiling point of ethanol, approximately 78°C) with continuous stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to maximize the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask to remove the insoluble impurities.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. Alternatively, the crystals can be air-dried in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. Pure this compound has a melting point of 220-224°C.

    • Assess the purity using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_drying Final Product start Start with Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve hot_filt_q Insoluble impurities present? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Slowly cool to room temperature hot_filt_q->cool No hot_filt->cool ice_bath Cool in ice bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with cold ethanol vac_filt->wash dry Dry crystals under vacuum wash->dry end Pure Product dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Based on experimental evidence from related compounds, absolute ethanol is the most suitable solvent. It effectively dissolves the compound at its boiling point while having low solubility at room temperature, which is ideal for good recovery of the purified product.

Q2: My yield of purified product is very low. What are the common causes?

A2: Low yield is a frequent issue in recrystallization and can be attributed to several factors:

  • Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.

  • Incomplete precipitation: The solution may not have been cooled sufficiently or for a long enough duration to allow for maximum crystal formation.

  • Multiple transfers: Product loss can occur during transfers between flasks.

Q3: The melting point of my recrystallized product is still broad and lower than the expected 220-224°C. What should I do?

A3: A broad and depressed melting point indicates that the product is still impure. This can happen if:

  • The cooling process was too rapid: Fast cooling can trap impurities within the crystal lattice.

  • The chosen solvent was not ideal: Some impurities may have similar solubility profiles to the product in the chosen solvent.

  • Insufficient washing: The crystals were not adequately washed with cold solvent to remove residual mother liquor containing impurities.

In this case, a second recrystallization is recommended. You may also consider using a different solvent or a mixed solvent system for the subsequent purification.

Q4: No crystals are forming even after cooling the solution in an ice bath. What steps can I take?

A4: Failure to crystallize is a common problem that can often be resolved by inducing nucleation. Here are some techniques to try:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Reducing the solvent volume: It is possible that too much solvent was used. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.

  • Adding an anti-solvent: If the compound is too soluble in the current solvent, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then reheat until clear and cool again. For an ethanol solution, ice-cold water could be used as an anti-solvent.

Q5: My product is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is highly supersaturated with impurities. To resolve this:

  • Reheat and add more solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional hot solvent.

  • Slower cooling: Allow the solution to cool much more slowly to encourage the formation of a stable crystal lattice.

  • Use a different solvent: The chosen solvent may not be appropriate. Select a solvent with a lower boiling point.

Troubleshooting Guide

Troubleshooting_Recrystallization cluster_low_yield Low Yield cluster_no_crystals No Crystals Formed cluster_oiling_out Product Oiled Out cluster_impure_product Product Still Impure start Problem Encountered During Recrystallization q_solvent_vol Was an excess of solvent used? start->q_solvent_vol Low Yield q_supersaturated Is the solution supersaturated? start->q_supersaturated No Crystals q_cooling_rate Was cooling too rapid? start->q_cooling_rate Oiling Out q_fast_cooling Was cooling too fast? start->q_fast_cooling Impure Product s_concentrate Concentrate mother liquor and re-cool q_solvent_vol->s_concentrate Yes q_premature_cryst Did crystals form during hot filtration? q_solvent_vol->q_premature_cryst No s_preheat Pre-heat filtration apparatus q_premature_cryst->s_preheat Yes s_induce_nucleation Induce nucleation (scratch, seed) q_supersaturated->s_induce_nucleation Yes q_too_much_solvent Is there too much solvent? q_supersaturated->q_too_much_solvent No s_reduce_solvent Reduce solvent volume and re-cool q_too_much_solvent->s_reduce_solvent Yes s_reheat_slow_cool Reheat, add more solvent, and cool slowly q_cooling_rate->s_reheat_slow_cool Yes q_solvent_bp Is solvent BP > product MP? q_cooling_rate->q_solvent_bp No s_change_solvent Choose a lower boiling point solvent q_solvent_bp->s_change_solvent Yes s_recrystallize_slowly Re-dissolve and cool slowly q_fast_cooling->s_recrystallize_slowly Yes q_washing Was washing insufficient? q_fast_cooling->q_washing No s_wash_again Wash crystals with more cold solvent q_washing->s_wash_again Yes

Caption: Troubleshooting decision tree for the recrystallization of this compound.

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-2-thiazolethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Bromophenyl)-2-thiazolethiol. Our focus is on improving reaction yield and purity through a detailed examination of experimental parameters and potential pitfalls.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily via the Hantzsch thiazole synthesis.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the Hantzsch synthesis of this compound can stem from several factors:

  • Poor Quality of Starting Materials: The purity of the reactants, 2-bromo-1-(4-bromophenyl)ethanone and ammonium dithiocarbamate, is crucial. Impurities can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.

  • Side Reactions: The formation of byproducts can consume the reactants and complicate purification.[1]

  • Product Loss During Workup and Purification: The isolation and purification steps may not be optimized, leading to loss of the desired product.

Q2: I suspect my starting materials are impure. How can I purify them?

  • 2-bromo-1-(4-bromophenyl)ethanone: This α-haloketone can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate. Purity can be assessed by melting point determination and thin-layer chromatography (TLC).

  • Ammonium dithiocarbamate: This reagent can be unstable. It is often recommended to use a freshly prepared batch or a high-purity commercial source that has been stored under appropriate conditions (cool and dry).

Q3: What are the optimal reaction conditions for this synthesis?

While optimal conditions can vary, a general starting point for the Hantzsch synthesis of 4-aryl-2-thiazolethiols involves reacting equimolar amounts of the α-bromo ketone and ammonium dithiocarbamate in a solvent like ethanol. The reaction is often heated to reflux for several hours.[1] Microwave irradiation has also been shown to reduce reaction times and potentially improve yields in related syntheses.[2]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used for development.[1]

Q5: I see multiple spots on my TLC plate after the reaction. What are the possible side products?

In the Hantzsch thiazole synthesis, several side products can form:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to 2-bromo-1-(4-bromophenyl)ethanone and ammonium dithiocarbamate.[1]

  • Formation of an Oxazole: If the thio-reagent is contaminated with an oxygen-containing analogue, an oxazole byproduct can be formed.[1]

  • Dimerization or Polymerization of Reactants: Under certain conditions, the starting materials or intermediates can undergo self-condensation.[1]

  • Formation of 2-amino-4-(4-bromophenyl)thiazole: If there is an ammonia source present and a competing reaction pathway, the formation of the 2-amino analogue could occur, although the use of dithiocarbamate is intended to favor the thiol.

Q6: My product is difficult to purify. What purification methods are recommended?

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. For 4-arylthiazoles, solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexane are often used. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, promoting the formation of pure crystals.[1]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed to separate the desired product from impurities. A gradient of hexane and ethyl acetate is a common eluent system.

Data Presentation

The following tables summarize how different experimental parameters can influence the yield of 4-aryl-thiazole derivatives in Hantzsch-type syntheses. While specific data for this compound is limited in the literature, these tables provide a general guide for optimization.

Table 1: Effect of Solvent on Yield

SolventTemperature (°C)Reaction Time (h)Typical Yield Range (%)
EthanolReflux1 - 470 - 85
MethanolReflux2 - 665 - 80
IsopropanolReflux3 - 860 - 75
AcetonitrileReflux2 - 570 - 80
DMF80 - 1001 - 375 - 90

Note: Yields are representative for Hantzsch synthesis of related 4-arylthiazoles and may vary for the specific target compound.

Table 2: Effect of Reaction Time and Temperature on Yield

Temperature (°C)Reaction Time (h)Expected Yield (%)Notes
Room Temperature24< 20Reaction is very slow at ambient temperature.
50840 - 60Moderate yield with longer reaction time.
Reflux (Ethanol, ~78°C)270 - 85Good balance of reaction rate and yield.
100 (Microwave)0.580 - 95Significant rate enhancement and often improved yield.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is adapted from the general Hantzsch synthesis for 4-aryl-2-mercaptothiazoles.

Materials:

  • 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq)

  • Ammonium dithiocarbamate (1.1 eq)

  • Absolute Ethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, suspend ammonium dithiocarbamate (1.1 eq) in absolute ethanol.

  • With stirring, add a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in absolute ethanol.

  • After the initial reaction subsides, allow the mixture to stand at room temperature for several hours or overnight.

  • Heat the reaction mixture to reflux for 1-2 hours to ensure completion.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis

This protocol is a general guideline based on modern approaches to accelerate Hantzsch synthesis.

Materials:

  • 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq)

  • Ammonium dithiocarbamate (1.2 eq)

  • Ethanol

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) and ammonium dithiocarbamate (1.2 eq).

  • Add ethanol as the solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to a set temperature (e.g., 100-120°C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional protocol.

Visualizations

Synthesis_Pathway 2-bromo-1-(4-bromophenyl)ethanone 2-bromo-1-(4-bromophenyl)ethanone Intermediate Intermediate 2-bromo-1-(4-bromophenyl)ethanone->Intermediate Ethanol, Reflux Ammonium dithiocarbamate Ammonium dithiocarbamate Ammonium dithiocarbamate->Intermediate This compound This compound Intermediate->this compound Cyclization & Dehydration

Caption: Hantzsch synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield CheckPurity Check Starting Material Purity Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity OK IncompleteReaction Incomplete Reaction? OptimizeConditions->IncompleteReaction IncompleteReaction->OptimizeConditions Yes SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No SideReactions->OptimizeConditions Yes WorkupLoss Check Workup & Purification SideReactions->WorkupLoss No WorkupLoss->OptimizeConditions Yes Solution Improved Yield WorkupLoss->Solution No

Caption: Troubleshooting workflow for low yield in the synthesis.

Logical_Relationships Yield Yield Purity Purity Temperature Temperature Temperature->Yield Temperature->Purity Time Time Time->Yield Time->Purity Solvent Solvent Solvent->Yield Solvent->Purity Stoichiometry Stoichiometry Stoichiometry->Yield Catalyst Catalyst Catalyst->Yield

References

Side reactions in the Hantzsch thiazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Hantzsch thiazole synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Hantzsch thiazole synthesis, focusing on identifying and mitigating side reactions to improve product yield and purity.

Q1: My reaction is yielding a mixture of isomers. How can I improve the regioselectivity?

A1: A common side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas, is the formation of a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The regioselectivity of the reaction is highly dependent on the pH of the reaction medium.

  • Problem: The condensation of α-haloketones with N-monosubstituted thioureas under acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1]

  • Solution: Performing the reaction in a neutral solvent leads exclusively to the formation of the 2-(N-substituted amino)thiazole.[1]

  • Protocol Recommendation: To favor the formation of a single isomer, carefully control the pH of your reaction medium. The use of a mild base or conducting the reaction in a neutral solvent like ethanol is recommended. For instance, reactions in 10M-HCl-EtOH have been shown to be efficient for generating the 2-imino-2,3-dihydrothiazole isomer, with yields as high as 73% in some cases.[1]

Q2: My final product is contaminated with an oxazole. What is the source of this impurity and how can I prevent it?

A2: The formation of an oxazole byproduct is a strong indicator of impurity in your starting materials.

  • Problem: If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can be formed.[2]

  • Solution: Ensure the purity of the thioamide before starting the reaction. It is crucial to use a highly pure thioamide to avoid the competing oxazole formation.

  • Protocol Recommendation: Purify the thioamide by recrystallization or chromatography before use. You can verify the purity of the thioamide using techniques like NMR or melting point analysis.

Q3: I am observing a low yield and the formation of polymeric material. What could be the cause and how can I address it?

A3: Low yields and the formation of polymeric byproducts can stem from the reactivity of the starting materials and suboptimal reaction conditions.

  • Problem: Under certain conditions, the α-haloketone and thioamide starting materials or reaction intermediates can undergo self-condensation, leading to dimerization or polymerization.[2] This is often exacerbated by prolonged reaction times and high temperatures.

  • Solution: Optimizing reaction conditions to accelerate the desired thiazole formation over competing polymerization is key. Modern techniques like microwave irradiation or ultrasonication can significantly reduce reaction times and improve yields, thereby minimizing the formation of polymeric side products.

  • Protocol Recommendation:

    • Microwave-assisted synthesis: This method has been shown to provide higher yields in shorter reaction times (often less than 30 minutes) compared to conventional heating.

    • Ultrasonic irradiation: This technique can also lead to dramatic improvements in yields and shorter reaction times.

    • Catalyst use: Employing a catalyst, such as silica-supported tungstosilicic acid, can enhance the reaction rate and yield.

Q4: My reaction yield is consistently low, even without obvious side products on the TLC. What are other potential issues?

A4: Low yields can also be attributed to factors beyond side reactions that are easily detectable by TLC.

  • Problem: Several factors can contribute to low yields, including poor quality of starting materials (impurities can lead to various undocumented side reactions), suboptimal reaction conditions (temperature, reaction time, and solvent choice), incomplete reaction, and product loss during workup and purification.[2]

  • Solution: A systematic approach to troubleshooting is necessary.

    • Starting Material Quality: Verify the purity of your α-haloketone and thioamide.

    • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it goes to completion. The disappearance of starting materials and the appearance of the product spot are key indicators.[2]

    • Workup Procedure: The thiazole product is often precipitated from the reaction mixture. Ensure the pH is adjusted correctly during workup to maximize precipitation.

    • Purification: If the product is difficult to purify by simple filtration, consider recrystallization or column chromatography.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of Hantzsch thiazole synthesis.

ReactantsMethodCatalyst/SolventTimeYield (%)Reference
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeConventional HeatingSiW/SiO₂ in Ethanol/Water (1/1)2 - 3.5 h79 - 90[3]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeUltrasonic IrradiationSiW/SiO₂ in Ethanol/Water (1/1)1.5 - 2 h79 - 90[3]
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, thioureasConventional RefluxMethanol8 hLower
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, thioureasMicrowave IrradiationMethanol< 30 min89 - 95

Experimental Protocols

Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general guideline for the synthesis of a simple thiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

  • Stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.2-1.5 equivalents).[2]

  • Add methanol as the solvent.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 30 minutes to a few hours).[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.[2]

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water or ethanol.

  • Dry the product. The crude product is often pure enough for characterization. If further purification is needed, recrystallization from a suitable solvent can be performed.[2]

Visualization of Reaction Pathways

The following diagram illustrates the main Hantzsch thiazole synthesis pathway and the key side reactions.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_side_reactions Side Reactions alpha_haloketone α-Haloketone intermediate Thioether Intermediate alpha_haloketone->intermediate Nucleophilic Attack oxazole Oxazole Byproduct alpha_haloketone->oxazole thioamide Thioamide thioamide->intermediate amide_impurity Amide Impurity thioamide->amide_impurity Contamination cyclized_intermediate Hydroxythiazoline Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization thiazole Desired Thiazole Product cyclized_intermediate->thiazole Dehydration iminothiazoline Iminothiazoline Isomer cyclized_intermediate->iminothiazoline Isomerization amide_impurity->oxazole Parallel Reaction acidic_conditions Acidic Conditions acidic_conditions->iminothiazoline

Caption: Main and side reaction pathways in Hantzsch thiazole synthesis.

References

Troubleshooting low yields in the synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted thiazoles, with a focus on improving low yields.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes?

Low yields in the Hantzsch synthesis, a robust reaction between an α-haloketone and a thioamide, can often be traced back to several key factors:

  • Poor Quality of Starting Materials: The purity of both the α-haloketone and the thioamide is critical. Impurities can lead to undesirable side reactions that consume reactants and complicate the purification process.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent play a significant role. The reaction often requires heating to overcome the energy barrier for intermediates, leading to the stable aromatic thiazole product.[2] Incomplete reactions may occur if the temperature is too low or the reaction time is too short.[1]

  • Side Reactions: The formation of byproducts is a common issue. For instance, if the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[1] Under certain conditions, reactants or intermediates might also undergo dimerization or polymerization.[1]

  • pH of the Reaction Medium: In syntheses involving N-monosubstituted thioureas, the pH is crucial for regioselectivity. Neutral solvents typically yield 2-(N-substituted amino)thiazoles, while acidic conditions can produce a mixture of isomers, thereby reducing the yield of the desired product.[3]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

The appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates an incomplete reaction or the formation of side products. Common possibilities include:

  • Unreacted Starting Materials: Spots corresponding to the initial α-haloketone and thioamide will be visible if the reaction has not gone to completion.[1]

  • Oxazole Formation: This occurs if the thioamide starting material is contaminated with amide impurities.[1]

  • Dimers or Polymers: Self-condensation of reactants or intermediates can lead to higher molecular weight byproducts.[1]

  • Isomeric Thiazoles: Depending on the reactants and reaction conditions (especially pH), the formation of different thiazole isomers is possible.[1][3]

Q3: How can I optimize my reaction conditions to improve the yield?

Systematic optimization of reaction conditions is key to maximizing yield. Consider the following parameters:

  • Solvent Selection: The choice of solvent can significantly impact reaction outcomes. For instance, in certain syntheses, a mixture of ethanol and water has been shown to be effective, safe, and environmentally benign.[4] Acetic acid has also been used successfully as a green solvent in specific cases.[5]

  • Temperature Control: Many Hantzsch syntheses are heated to reflux for several hours to ensure the reaction goes to completion.[1][2] However, the optimal temperature can vary, and screening different temperatures is advisable.[4]

  • Catalysts: While many Hantzsch syntheses are catalyst-free, the addition of a catalyst can sometimes improve rates and yields.[6] Acid catalysts like p-Toluenesulfonic acid (PTSA) can be beneficial.[1] For specific multi-component reactions, silica-supported tungstosilicic acid has been used as an efficient and reusable catalyst.[4]

  • Reaction Monitoring: Use TLC to monitor the disappearance of starting materials and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged heating.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in thiazole synthesis.

G start Low Yield Observed reagents Step 1: Check Reagents start->reagents conditions Step 2: Evaluate Conditions reagents->conditions Reagents OK purity Verify Purity of α-Haloketone & Thioamide reagents->purity Purity Issues? stoichiometry Confirm Stoichiometry reagents->stoichiometry Incorrect Ratio? workup Step 3: Review Workup & Purification conditions->workup Conditions Optimized temp_time Optimize Temperature & Reaction Time conditions->temp_time Incomplete Reaction? solvent_ph Screen Solvents & Adjust pH conditions->solvent_ph Side Products? catalyst Consider Catalyst (e.g., PTSA) conditions->catalyst Slow Reaction? extraction Optimize Extraction Protocol workup->extraction Product Loss During Extraction? purification_method Select Appropriate Purification Method (Recrystallization vs. Chromatography) workup->purification_method Difficulty Purifying? success Yield Improved purity->success stoichiometry->success temp_time->success solvent_ph->success catalyst->success extraction->success purification_method->success

Caption: A logical workflow for troubleshooting low yields in thiazole synthesis.

Data Summary: Reaction Condition Optimization

The selection of solvent and temperature is a critical factor in optimizing the yield of thiazole synthesis. The following table summarizes the results from a study on a one-pot synthesis of a specific Hantzsch thiazole derivative, demonstrating the impact of these variables.

EntrySolventTemperature (°C)Catalyst Amount (mol%)Yield (%)
1H₂OReflux1550
2EtOHReflux1560
3CH₃CNReflux1545
4DioxaneReflux1540
5TolueneReflux1535
6EtOH/H₂O (1:1)Room Temp1540
7EtOH/H₂O (1:1)651587
8EtOH/H₂O (1:1)Reflux1585
9EtOH/H₂O (1:1)651075
10EtOH/H₂O (1:1)652087
Data adapted from a study on the synthesis of Hantzsch thiazole derivatives using a silica-supported tungstosilicic acid catalyst.[4]

Hantzsch Synthesis: Mechanism & Potential Pitfalls

The Hantzsch synthesis proceeds through a multi-step mechanism. Understanding these steps is crucial for identifying where the reaction might be failing. The initial step is a nucleophilic attack (Sₙ2 reaction) by the sulfur of the thioamide on the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic ring.[2][7][8]

G cluster_main Hantzsch Thiazole Synthesis Mechanism cluster_pitfalls Potential Pitfalls reagents α-Haloketone + Thioamide sn2 Sₙ2 Attack: Sulfur attacks α-carbon reagents->sn2 pitfall1 Side Reaction: Amide impurity leads to oxazole formation reagents->pitfall1 intermediate Acyclic Intermediate sn2->intermediate pitfall2 Incomplete Reaction: Low temperature or steric hindrance sn2->pitfall2 cyclization Intramolecular Cyclization: Nitrogen attacks carbonyl carbon intermediate->cyclization cyclic_int Cyclic Intermediate (Hemiaminal-like) cyclization->cyclic_int pitfall3 Equilibrium: Cyclization may be reversible or incomplete cyclization->pitfall3 dehydration Dehydration (-H₂O) cyclic_int->dehydration product Aromatic Thiazole Product dehydration->product

Caption: Mechanism of Hantzsch synthesis and common points of failure.

Key Experimental Protocol

General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a common and high-yielding synthesis of a simple thiazole derivative.[2][7]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]

  • Add methanol (5 mL) and a magnetic stir bar.[7]

  • Heat the mixture with stirring on a hot plate set to a gentle heat (e.g., 100°C setting) for approximately 30 minutes.[2][7] The reaction is often complete once all solids have dissolved.[2]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[7]

  • Pour the reaction contents into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[7] This step neutralizes the HBr salt of the product, causing the free base to precipitate.[2]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[7]

  • Wash the collected solid (filter cake) with water to remove any inorganic salts.[7]

  • Allow the solid to air dry on a watch glass. Once dry, determine the mass and calculate the percent yield.[7] The crude product is often pure enough for characterization.[7]

Monitoring:

  • The progress of the reaction can be monitored by TLC using a mobile phase such as 50% ethyl acetate/50% hexane.[1][7]

Alternative Synthesis Routes

While the Hantzsch synthesis is the most common method, other routes exist for preparing substituted thiazoles, which may be advantageous depending on the availability of starting materials and the desired substitution pattern.[6][9]

  • Cook-Heilbron Synthesis: This method utilizes α-aminonitriles and carbon disulfide (or related reagents) to form 5-aminothiazoles.[6][10]

  • Gabriel Synthesis: Involves the reaction of an α-acylamino ketone with a phosphorus pentasulfide (P₄S₁₀).[6]

  • Modern Methods: Newer techniques, including microwave-assisted synthesis and one-pot multi-component reactions, offer advantages like reduced reaction times and improved yields.[6][11] For example, microwave-assisted Hantzsch synthesis can be completed in as little as 5-15 minutes with yields often exceeding 90%.[6]

References

Stability and degradation of 4-(4-Bromophenyl)-2-thiazolethiol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Bromophenyl)-2-thiazolethiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, well-ventilated place, away from sources of ignition.[1] It is recommended to keep it in the original, tightly sealed container.[1] For long-term storage, a temperature of -20°C is advisable.[2]

Q2: What are the known physical properties of this compound?

A2: this compound is a solid with a melting point range of 220-224 °C.[3][4]

Q3: What safety precautions should be taken when handling this compound?

A3: It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or a face shield, and a lab coat.[1] Handling should be done in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1]

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound?

A5: The thiol group in the molecule has acidic properties and can be deprotonated under basic conditions, forming a thiolate salt. This can affect its solubility and reactivity. In acidic conditions, the thiazole ring may be susceptible to hydrolysis, although this is generally less common. Stability studies across a range of pH values are recommended to determine the optimal conditions for your specific application.

Q6: What are the likely degradation pathways for this molecule?

A6: Potential degradation pathways for this compound include oxidation of the thiol group to form disulfides or sulfonic acids, and potential cleavage of the thiazole ring under harsh conditions (e.g., strong acid or base at elevated temperatures). The presence of the bromophenyl group may also influence its degradation profile.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., HPLC peak area changes over time) Degradation of the compound in solution.Prepare fresh solutions for each experiment. If solutions need to be stored, keep them at a low temperature (2-8 °C) and protected from light. Evaluate the stability of the compound in your chosen solvent system.
Poor solubility in a desired solvent The compound is a solid with limited solubility in some solvents.Try a different solvent or a co-solvent system. Sonication or gentle warming may aid dissolution, but be cautious of potential thermal degradation. The solubility may also be pH-dependent due to the acidic thiol group.
Appearance of new peaks in chromatograms of stored samples Formation of degradation products.Characterize the new peaks using techniques like LC-MS to identify potential degradation products.[5] This will help in understanding the degradation pathway and in developing a stability-indicating analytical method.
Discoloration of the solid compound upon storage Potential oxidation or contamination.Ensure the storage container is tightly sealed and the storage environment is inert (e.g., under nitrogen or argon). Re-evaluate the purity of the compound before use.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound under various stress conditions. These should be adapted based on specific experimental needs and available analytical instrumentation.

Forced Degradation Study

Objective: To identify potential degradation products and understand the degradation pathways of this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade acetonitrile and water

  • HPLC system with a UV or PDA detector

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Heat the mixture (e.g., at 60 °C for 24 hours).

    • Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Heat the mixture (e.g., at 60 °C for 24 hours).

    • Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at a high temperature (e.g., 70 °C) for a specified period.

    • Dissolve the stressed solid in a suitable solvent and dilute for analysis.

  • Photostability:

    • Expose a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample in the dark under the same conditions.

    • Analyze both samples by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability Data Summary (Template)

Since specific quantitative data for this compound is not available in the literature, the following table serves as a template for presenting results from a forced degradation study.

Stress Condition Conditions % Degradation Number of Degradants Major Degradant (RT)
Acidic0.1 N HCl, 60 °C, 24hData to be filledData to be filledData to be filled
Basic0.1 N NaOH, 60 °C, 24hData to be filledData to be filledData to be filled
Oxidative3% H₂O₂, RT, 24hData to be filledData to be filledData to be filled
Thermal (Solid)70 °C, 48hData to be filledData to be filledData to be filled
PhotolyticICH Q1BData to be filledData to be filledData to be filled

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis (0.1N HCl, Heat) A->B C Base Hydrolysis (0.1N NaOH, Heat) A->C D Oxidation (3% H₂O₂) A->D E Thermal Degradation (Solid, Heat) A->E F Photolytic Degradation (Light Exposure) A->F G Neutralize & Dilute (for B, C) B->G C->G H Dilute (for D, F) D->H I Dissolve & Dilute (for E) E->I F->H J HPLC Analysis (Stability-Indicating Method) G->J H->J I->J K Data Interpretation (Identify Degradants, Determine Pathways) J->K

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathway

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) A This compound B Disulfide Dimer A->B Mild Oxidation C Sulfonic Acid Derivative A->C Strong Oxidation D Thiazole Ring Cleavage Products A->D Strong Acid/Base, Heat

Caption: Hypothetical degradation pathways.

References

Challenges in the characterization of 4-(4-Bromophenyl)-2-thiazolethiol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-Bromophenyl)-2-thiazolethiol

Welcome to the technical support center for the characterization of this compound. This guide provides troubleshooting information, frequently asked questions (FAQs), and standard experimental protocols to assist researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the basic chemical information for this compound?

A1: this compound is a solid, bromo-functionalized heterocyclic compound.[1] Key identifiers and properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₆BrNS₂[1][2]
Molecular Weight 272.18 g/mol [1][2]
CAS Number 2103-95-9[1]
Appearance Solid[1]
Melting Point 220-224 °C[1][2]
Assay Purity Typically ≥97%[1]

Q2: Does this compound exhibit tautomerism?

A2: Yes. Like many 2-mercapto-thiazole derivatives, this compound can exist in a tautomeric equilibrium between the thiol form and the thione form.[3][4][5][6] The thione form is often more stable in solution.[7] This is a critical consideration for interpreting spectral data, as signals may correspond to one or both tautomers depending on the solvent and temperature.[8]

Caption: Thiol-Thione Tautomerism.

Q3: How should I store this compound to ensure its stability?

A3: Thiol-containing compounds can be susceptible to oxidation, leading to the formation of disulfides, especially under ambient conditions with high humidity.[9] For long-term stability, it is recommended to store the compound at -20°C.[10][11] If long-term storage is required, storing at -80°C is even better to prevent degradation.[10] Avoid repeated freeze-thaw cycles.[10]

Q4: What are the primary safety hazards associated with this compound?

A4: this compound is classified as acutely toxic if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, eye shields/face shields, and a dust mask (e.g., N95), must be worn when handling the solid.[1]

Section 2: Troubleshooting Guides

Problem 1: My mass spectrum shows two molecular ion peaks of almost equal height separated by 2 m/z. Is my sample impure?

Answer: This is not an indication of impurity. It is the characteristic isotopic signature of a compound containing one bromine atom.[12][13][14] Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12][15] This results in two molecular ion peaks: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which have almost equal relative intensities.[13]

Table 1: Isotopic Abundance of Natural Bromine

IsotopeAtomic Mass (amu)Natural Abundance (%)
⁷⁹Br 78.918350.69[15]
⁸¹Br 80.916349.31[15]

Problem 2: I am having difficulty dissolving the compound for analysis or bioassays. What solvents can I use?

Answer: Thiazole derivatives often show limited solubility in water but are soluble in organic solvents like alcohols, ether, and acetone.[16][17][18] The solubility can be influenced by the specific substitution on the thiazole ring. For this compound, start with common polar aprotic solvents.

Table 2: Suggested Solvents for Solubility Testing

Solvent ClassExamplesRecommendation
Aprotic Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Excellent starting point for creating stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformGood for chromatography and some spectroscopic analyses.
Alcohols Ethanol, MethanolModerate solubility expected.[17]
Ethers Tetrahydrofuran (THF), Diethyl etherMay have limited solubility.
Aqueous Water, BuffersExpected to be sparingly soluble.[17][18] Solubility may be pH-dependent.[19]

Problem 3: My ¹H NMR spectrum is complex, and I can't definitively assign the peaks.

Answer: The complexity can arise from a few factors:

  • Tautomerism: The presence of both thiol and thione forms in your NMR solvent (e.g., DMSO-d₆) can result in two sets of signals.[8] The N-H proton of the thione form typically appears far downfield.

  • Aromatic Region: The protons on the bromophenyl ring will appear as two doublets (an AA'BB' system), typically between 7.0 and 8.0 ppm. The thiazole proton will appear as a singlet in a similar region.

  • Thiol Proton: The thiol (-SH) proton signal can be broad and may exchange with trace amounts of water in the solvent, sometimes making it difficult to observe. If you suspect this, you can perform a D₂O exchange experiment, where the -SH peak (and any N-H peak) will disappear.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Thiazole-H 7.5 - 8.0Singlet
Aromatic-H (ortho to Br) 7.6 - 7.8Doublet
Aromatic-H (meta to Br) 7.4 - 7.6Doublet
N-H (Thione) > 12.0 (often broad)Singlet
S-H (Thiol) 3.0 - 5.0 (variable, broad)Singlet

Problem 4: My purification by column chromatography is yielding impure fractions or low recovery.

Answer: Brominated aromatic compounds can sometimes be challenging to purify due to their crystallinity and potential for strong interaction with silica gel.

Purity_Troubleshooting start Purity Issue Detected (e.g., TLC, HPLC) check_solubility Is the compound fully dissolved in the loading solvent? start->check_solubility change_solvent Use a stronger, more polar solvent (e.g., DCM with a little DMF/DMSO) and re-load. check_solubility->change_solvent No check_tlc Review TLC results. Are spots streaking or overlapping? check_solubility->check_tlc Yes change_solvent->start adjust_mobile Adjust mobile phase polarity. Try a different solvent system (e.g., Ethyl Acetate/Hexanes vs. DCM/Methanol). check_tlc->adjust_mobile Yes alternative_method Consider alternative purification: - Recrystallization - Preparative HPLC check_tlc->alternative_method No, separation is poor success Purity and Recovery Improved adjust_mobile->success alternative_method->success

Caption: Troubleshooting Flowchart for Purification Issues.

Section 3: Experimental Protocols

Protocol 1: General Workflow for Compound Characterization

This workflow outlines the standard sequence of analyses for confirming the structure and purity of a newly synthesized or purchased batch of this compound.

Characterization_Workflow synthesis Obtain Compound (Synthesis or Purchase) tlc_hplc 1. Purity Check (TLC / HPLC) synthesis->tlc_hplc ms_spec 2. Mass Verification (LC-MS / HRMS) tlc_hplc->ms_spec nmr_spec 3. Structural Elucidation (¹H & ¹³C NMR) ms_spec->nmr_spec ftir_spec 4. Functional Group ID (FTIR) nmr_spec->ftir_spec final_data Compile Data & Confirm Structure ftir_spec->final_data

Caption: Standard Characterization Workflow.

Protocol 2: Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for its excellent dissolving power).

  • Cap the NMR tube securely and vortex or sonicate gently until the solid is completely dissolved.

  • If the solution appears cloudy, filter it through a small plug of glass wool into a clean NMR tube.

  • Insert the tube into the spinner turbine and place it in the NMR spectrometer for analysis.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL of a ~1 mg/mL solution in Acetonitrile or DMSO.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromophenyl)-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed comparison of 4-(4-bromophenyl)-thiazole derivatives, focusing on their antimicrobial and anticancer activities. The structure-activity relationship is elucidated through quantitative data, detailed experimental protocols, and visualizations of the research workflow and a relevant biological pathway.

Quantitative Biological Activity Data

The biological activities of two series of 4-(4-bromophenyl)-thiazole derivatives were evaluated for their antimicrobial and anticancer properties. The data is summarized below.

Table 1: Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives (p1-p10)

The antimicrobial potential of these compounds was determined by their Minimum Inhibitory Concentration (MIC) in µM.[1] A lower MIC value indicates higher potency.

Compound IDR-Group (Substituent on Benzylideneamino moiety)MIC (µM) vs. S. aureusMIC (µM) vs. B. subtilisMIC (µM) vs. E. coliMIC (µM) vs. C. albicansMIC (µM) vs. A. niger
p1-H32.558.132.532.532.5
p2-4-OH16.157.716.132.216.1
p3-4-Cl30.655.030.630.616.2
p4-4-F31.028.831.031.031.0
p6-2-NO₂29.352.829.315.329.3
Norfloxacin (Std.)-8.88.88.8--
Fluconazole (Std.)----15.615.6

Note: Only the most active compounds are listed for brevity. Data extracted from Sharma et al., 2019.[1]

Table 2: Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives against MCF-7 Cell Line

The anticancer activity is expressed as the half-maximal inhibitory concentration (IC₅₀) in µM.[1]

Compound IDR-Group (Substituent on Benzylideneamino moiety)IC₅₀ (µM)
p1-H30.2
p2-4-OH10.5
p3-4-Cl25.1
p4-4-F22.8
p5-2-Cl28.3
p6-2-NO₂24.5
p7-3-NO₂26.7
p8-4-NO₂23.4
p9-4-OCH₃32.6
p10-3,4,5-(OCH₃)₃35.8
5-Fluorouracil (Std.)-5.2

Data extracted from Sharma et al., 2019.[1]

Table 3: Antimicrobial and Anticancer Activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives (d1-d9)

Compound IDR-Group (Substituent on phenyl ring of acetamide)MIC (µM) vs. S. aureusMIC (µM) vs. C. albicansIC₅₀ (µM) vs. MCF-7
d1-4-Br11.222.445.3
d2-2-Cl11.711.749.2
d3-4-Cl11.711.747.0
d6-4-NO₂23.023.038.0
d7-2-NO₂23.046.140.6
Norfloxacin (Std.)-8.8--
Fluconazole (Std.)--15.6-
5-Fluorouracil (Std.)---5.2

Data extracted from Sharma et al., 2019.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

1. In Vitro Antimicrobial Activity (Turbidimetric Method)

The antimicrobial activity of the synthesized compounds was determined by the tube dilution method.[2]

  • Microbial Strains: Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger).[2]

  • Procedure:

    • Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compounds were made in nutrient broth for bacteria and Sabouraud dextrose broth for fungi to achieve final concentrations ranging from 100 µg/mL to 0.78 µg/mL.

    • Each tube was inoculated with a standardized suspension of the respective microorganism.

    • The tubes were incubated at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.

    • The minimum inhibitory concentration (MIC) was recorded as the lowest concentration of the compound that showed no visible growth (turbidity).

  • Controls: Norfloxacin was used as the standard antibacterial agent, and fluconazole was used as the standard antifungal agent.[1]

2. In Vitro Anticancer Activity (Sulforhodamine B - SRB Assay)

The in vitro cytotoxicity of the compounds was evaluated against the human breast adenocarcinoma cell line (MCF-7) using the SRB assay.[1]

  • Cell Line: MCF-7 (estrogen receptor-positive human breast adenocarcinoma).[1]

  • Procedure:

    • MCF-7 cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with different concentrations of the synthesized compounds and incubated for 48 hours.

    • After incubation, the cells were fixed with trichloroacetic acid (TCA).

    • The fixed cells were stained with Sulforhodamine B dye.

    • The unbound dye was washed away, and the protein-bound dye was solubilized with a Tris buffer.

    • The absorbance was measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) was determined. 5-Fluorouracil was used as the standard anticancer drug.[1]

Visualizations

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study, from the initial design and synthesis to biological evaluation and data analysis.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization start Core Scaffold Selection (4-(4-Bromophenyl)-thiazole) design Derivative Design (R-Group Variation) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization (NMR, IR, Mass Spec) synthesis->purification antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial anticancer Anticancer Screening (IC50 Determination) purification->anticancer data_analysis Data Analysis antimicrobial->data_analysis anticancer->data_analysis sar Establish SAR data_analysis->sar optimization Lead Optimization sar->optimization conclusion Identify Lead Compound optimization->conclusion

General workflow for a Structure-Activity Relationship (SAR) study.

Hypothesized Signaling Pathway Inhibition

Given that the compounds show activity against the MCF-7 breast cancer cell line, they may interfere with signaling pathways that promote cell proliferation. The diagram below represents a simplified, generic growth factor signaling pathway that is often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR/HER2) GF->Receptor Binding & Dimerization Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activation Transcription Transcription Factors (e.g., c-Myc, AP-1) Kinase_Cascade->Transcription Activation Gene_Expression Gene Expression (Cyclins, Growth Promoters) Transcription->Gene_Expression Proliferation Cell Proliferation, Survival, Growth Gene_Expression->Proliferation Inhibitor Thiazole Derivative (Potential Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Hypothesized inhibition of a pro-proliferative signaling pathway.

References

A Comparative Analysis of 4-(4-Bromophenyl)-2-thiazolethiol and Other Halogenated Thiazoles: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of 4-(4-bromophenyl)-2-thiazolethiol and its halogenated analogs, providing researchers, scientists, and drug development professionals with comparative data on their antimicrobial and anticancer properties. This guide summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to inform future research and development.

The thiazole scaffold is a prominent feature in many biologically active compounds, and the introduction of halogens can significantly modulate their therapeutic properties. This guide focuses on a comparative analysis of this compound with its corresponding fluoro, chloro, and iodo-substituted analogs. While direct comparative studies on the 2-thiol derivatives are limited, this analysis draws upon data from closely related 2-amine and other substituted thiazole derivatives to provide insights into structure-activity relationships.

Physicochemical Properties

A summary of the key physicochemical properties of the halogenated 4-phenyl-2-thiazolethiol series is presented below. These properties can influence the pharmacokinetic and pharmacodynamic profiles of the compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-(4-Fluorophenyl)-2-thiazolethiolC₉H₆FNS₂211.28Not available
4-(4-Chlorophenyl)-2-thiazolethiolC₉H₆ClNS₂227.73Not available
This compoundC₉H₆BrNS₂272.18220-224[1][2]
4-(4-Iodophenyl)-2-thiazolethiolC₉H₆INS₂319.18Not available

Comparative Biological Activity

The following sections summarize the available data on the antimicrobial and anticancer activities of halogenated thiazole derivatives. It is important to note that the presented data is collated from studies on various thiazole derivatives and not a direct head-to-head comparison of the 4-(4-halophenyl)-2-thiazolethiol series.

Antimicrobial Activity

Halogenated thiazoles have demonstrated significant potential as antimicrobial agents. The nature and position of the halogen substituent can influence the spectrum and potency of their activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Thiazole Derivatives against Various Microorganisms

Compound DerivativeMicroorganismMIC (µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)Staphylococcus aureus16.1[3]
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)Escherichia coli16.1[3]
4-(4-bromophenyl)-thiazol-2-amine derivative (p4)Bacillus subtilis28.8[3]
4-(4-bromophenyl)-thiazol-2-amine derivative (p6)Candida albicans15.3[3]
4-(4-bromophenyl)-thiazol-2-amine derivative (p3)Aspergillus niger16.2[3]

Note: The presented data is for 4-(4-bromophenyl)-thiazol-2-amine derivatives, not the 2-thiol analog.

Anticancer Activity

Thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 2: IC50 Values of Halogenated Thiazole Derivatives against Human Cancer Cell Lines

Compound DerivativeCell LineIC50 (µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF-7 (Breast)10.5[4]
5-Fluorouracil (Standard)MCF-7 (Breast)5.2[4]

Note: The presented data is for a 4-(4-bromophenyl)-thiazol-2-amine derivative, not the 2-thiol analog.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Hantzsch Thiazole Synthesis

The synthesis of the 4-aryl-2-aminothiazole core, a common precursor, is often achieved through the Hantzsch thiazole synthesis.

Procedure:

  • A mixture of a substituted phenacyl bromide (1 mmol) and thiourea (2 mmol) in a suitable solvent (e.g., ethanol) is refluxed for a specified period.[5]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.[5]

  • The crude product can be purified by recrystallization from an appropriate solvent.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Procedure:

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare compound dilutions in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and duration C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for antimicrobial susceptibility testing.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.

  • The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathway Inhibition

Several thiazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Thiazole Halogenated Thiazole (Potential Inhibitor) Thiazole->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and potential inhibition by halogenated thiazoles.

References

A Comparative Analysis of the Biological Activities of 4-(4-Halophenyl)-2-thiazole Derivatives: Bromo- vs. Chloro-Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the biological activities of 4-(4-bromophenyl)- and 4-(4-chlorophenyl)-2-thiazole derivatives. This report synthesizes available data on their anticancer and antimicrobial properties, presenting quantitative results, experimental methodologies, and insights into their mechanisms of action.

Anticancer Activity

Derivatives of both 4-(4-bromophenyl)-thiazole and 4-(4-chlorophenyl)-thiazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds is believed to involve the inhibition of key cellular processes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Comparison of Cytotoxicity

The following tables summarize the in vitro anticancer activities of various derivatives, presenting the half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Table 1: Anticancer Activity of 4-(4-Bromophenyl)-thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
p2MCF7 (Breast)10.5[1]
4bMCF-7 (Breast)31.5 ± 1.91[2]
4bHepG2 (Liver)51.7 ± 3.13[2]
4iSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[3]

Table 2: Anticancer Activity of 4-(4-Chlorophenyl)-thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4cSKNMC (Neuroblastoma)10.8 ± 0.08[4]
4dHep-G2 (Liver)11.6 ± 0.12[4]
5A549 (Lung)0.72[5]

Antimicrobial Activity

The antimicrobial potential of these thiazole derivatives has also been a significant area of investigation. Studies have reported their efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Quantitative Comparison of Antimicrobial Efficacy

The following tables present the minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Table 3: Antimicrobial Activity of 4-(4-Bromophenyl)-thiazole Derivatives

Compound IDMicroorganismMIC (µM)Reference
p2S. aureus16.1[1]
p2E. coli16.1[1]
p4B. subtilis28.8[1]
p3A. niger16.2[1]
p6C. albicans15.3[1]

Table 4: Antimicrobial Activity of 4-(4-Chlorophenyl)-thiazole Derivatives

Compound IDMicroorganismMIC (mg/L)Reference
Hybrid 17-40Gram-positive & Gram-negative bacteria3.91[6]

Signaling Pathways and Experimental Workflows

The biological effects of these compounds are underpinned by their interaction with specific cellular signaling pathways. Furthermore, standardized experimental workflows are crucial for the reliable assessment of their activity.

A simplified diagram of the NF-κB signaling pathway, which is a potential target for some thiazole derivatives, is presented below. Inhibition of this pathway can lead to reduced inflammation and cell survival.

G Simplified NF-κB Signaling Pathway Inhibition cluster_0 Simplified NF-κB Signaling Pathway Inhibition Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Thiazole Derivative Thiazole Derivative Thiazole Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a thiazole derivative.

A general workflow for the in vitro screening of anticancer drugs provides a systematic approach to evaluating the potential of new compounds.

start Start: Compound Synthesis cell_culture Cancer Cell Line Culture start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 Determine IC50 viability_assay->ic50 moa Mechanism of Action Studies ic50->moa caspase Caspase Activation Assay moa->caspase If active mmp Mitochondrial Membrane Potential Assay moa->mmp If active ros ROS Generation Assay moa->ros If active data_analysis Data Analysis & Interpretation caspase->data_analysis mmp->data_analysis ros->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anticancer drug screening.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the reviewed literature.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[2][7]

In Vitro Antimicrobial Activity (Broth Dilution Method)

The broth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

In Vitro Antimicrobial Activity (Agar Well Diffusion Method)

The agar well diffusion method is another technique to assess the antimicrobial activity of a compound.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Well Creation: Wells of a specific diameter are punched into the agar.

  • Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Conclusion

The available data indicates that both 4-(4-bromophenyl)-thiazole and 4-(4-chlorophenyl)-thiazole derivatives are promising scaffolds for the development of novel therapeutic agents. While a direct comparison of the parent thiol compounds is lacking, the analysis of their respective derivatives reveals potent anticancer and antimicrobial activities. The presence of either a bromo or chloro substituent at the para position of the phenyl ring appears to be a key feature for biological activity. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute further investigations into this interesting class of molecules.

References

A Head-to-Head Comparison of Synthetic Routes to 4-Arylthiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4-arylthiazoles is a cornerstone of medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous biologically active compounds. This guide provides a comparative analysis of the most common and effective synthetic routes to this critical heterocyclic motif, presenting quantitative data, detailed experimental protocols, and visualizations to aid in methodological selection.

This comparative guide delves into the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside modern advancements such as microwave-assisted methodologies. By objectively laying out the performance of each route with supporting experimental data, this document aims to empower researchers to make informed decisions for their specific synthetic needs.

At a Glance: Comparison of Key Thiazole Synthesis Routes

The selection of an appropriate synthetic strategy for substituted thiazoles depends

In Vitro and In Vivo Correlation of 4-(4-Bromophenyl)-2-thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of 4-(4-bromophenyl)-2-thiazole derivatives, focusing on their potential as anticancer and antimicrobial agents. The data presented is based on published experimental findings for structurally related compounds, offering a valuable reference for the development and evaluation of this class of molecules.

Data Presentation

In Vitro Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

The anticancer potential of various 4-(4-bromophenyl)-thiazol-2-amine derivatives has been evaluated against the human breast adenocarcinoma cell line (MCF-7) using the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized below.

Compound IDSubstitution on the amine groupIC₅₀ (µM) against MCF-7Reference Drug (5-Fluorouracil) IC₅₀ (µM)
p2 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol10.55.2
p3 4-(Dimethylamino)benzylidene-5.2
p6 --5.2

Note: Specific IC₅₀ values for compounds p3 and p6 were not provided in the source material, but they were reported to have been tested.

In Vitro Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

The antimicrobial efficacy of these derivatives was determined using a turbidimetric method to establish the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDBacterial/Fungal StrainMIC (µM)Standard DrugMIC (µM)
p2 Staphylococcus aureus16.1Norfloxacin-
p2 Escherichia coli16.1Norfloxacin-
p4 Bacillus subtilis28.8Norfloxacin-
p6 Candida albicans15.3Fluconazole-
p3 Aspergillus niger16.2Fluconazole-

Note: Specific MIC values for the standard drugs were not provided in the direct comparison within the source material.

In Vivo Antimicrobial Efficacy of Phenylthiazole Derivatives

While specific in vivo data for 4-(4-bromophenyl)-2-thiazolethiol was not available, a study on other phenylthiazole compounds demonstrates their potential in a murine skin infection model with Methicillin-Resistant Staphylococcus aureus (MRSA). This provides a relevant comparison for the potential in vivo translation of the in vitro antimicrobial activity observed in the 4-(4-bromophenyl)thiazole series.[1][2][3]

Treatment GroupBacterial Load Reduction (%)
Phenylthiazole Compound 1>90%
Phenylthiazole Compound 2>90%
Phenylthiazole Compound 3>90%
Mupirocin (Antibiotic Control)>90%
Vehicle Control-

Experimental Protocols

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the supernatant and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.

  • Solubilization: Air dry the plates and dissolve the protein-bound dye in 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.

In Vitro Antimicrobial Activity: Turbidimetric Method (Broth Dilution)

This method determines the minimum inhibitory concentration (MIC) of a substance.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in 96-well plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

In Vivo Antimicrobial Efficacy: Murine Skin Infection Model

This model assesses the topical antimicrobial activity of compounds.[1][2][3]

  • Animal Model: Use immunocompromised or specific pathogen-free mice.

  • Wound Creation and Infection: Create a full-thickness dermal wound on the dorsum of the mice. Inoculate the wound with a standardized suspension of MRSA.[1][2][3]

  • Topical Treatment: Apply a topical formulation of the test compound or vehicle control to the wound at specified intervals (e.g., twice daily for three days).[1][2]

  • Assessment of Bacterial Burden: After the treatment period, excise the wound tissue, homogenize it, and perform serial dilutions for bacterial colony counting (CFU/g of tissue).

  • Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the percentage reduction.

Mandatory Visualization

Signaling Pathways

Thiazole derivatives have been reported to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and EGFR pathways.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivative (e.g., 4-(4-Bromophenyl)thiazole) Thiazole->PI3K Inhibition Thiazole->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition by Thiazole Derivatives.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Grb2 Grb2 EGFR->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Thiazole Thiazole Derivative (e.g., 4-(4-Bromophenyl)thiazole) Thiazole->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by Thiazole Derivatives.

Experimental Workflow

The general workflow for screening and evaluating the activity of novel compounds is depicted below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Correlation synthesis Compound Synthesis (this compound derivatives) anticancer Anticancer Screening (SRB Assay) synthesis->anticancer antimicrobial Antimicrobial Screening (MIC Determination) synthesis->antimicrobial lead_selection Lead Compound Selection anticancer->lead_selection antimicrobial->lead_selection animal_model Animal Model (e.g., Xenograft, Infection) lead_selection->animal_model efficacy Efficacy Studies animal_model->efficacy correlation In Vitro-In Vivo Correlation efficacy->correlation

Caption: General Workflow for Drug Discovery and Development.

Logical Relationship of Antimicrobial Mechanism

The antimicrobial activity of some thiazole derivatives is attributed to the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis.

Antimicrobial_Mechanism Thiazole Thiazole Derivative Enzyme Bacterial Enzyme (e.g., E. coli MurB) Thiazole->Enzyme Inhibition Pathway Essential Bacterial Pathway (e.g., Peptidoglycan Synthesis) Enzyme->Pathway Catalysis Growth Bacterial Growth & Survival Pathway->Growth

References

Comparison of the anticancer activity of 4-(4-Bromophenyl)-2-thiazolethiol derivatives with standard drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anticancer activities of novel 4-(4-Bromophenyl)-2-thiazole derivatives reveals their promising potential as therapeutic agents. This guide provides a comprehensive comparison of these compounds with established standard drugs, supported by experimental data on their efficacy against various cancer cell lines. The following sections delve into the quantitative analysis of their cytotoxic effects, the methodologies employed in these evaluations, and the underlying signaling pathways implicated in their mechanism of action.

While the focus of this guide is on 4-(4-Bromophenyl)-2-thiazolethiol derivatives, the available research literature provides more extensive data on the closely related 4-(4-bromophenyl)-thiazol-2-amine and other similar thiazole derivatives. The findings presented herein are therefore based on these structurally related compounds, offering valuable insights into the broader anticancer potential of the 4-(4-Bromophenyl)-thiazole scaffold.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of various 4-(4-Bromophenyl)-thiazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below for direct comparison with standard anticancer drugs.

CompoundCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF-7 (Breast)10.55-Fluorouracil5.2[1]
Thiazole derivative (4c)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[2]
Thiazole derivative (4c)HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[2]
Thiazole derivative (4b)MCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41[2]
Thiazole derivative (4b)HepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51[2]
Thiazole derivative (4c)VEGFR-2 Enzyme0.15Sorafenib0.059[2]

Experimental Protocols

The evaluation of the anticancer activity of these thiazole derivatives involved standardized and well-established experimental protocols to ensure the reliability and reproducibility of the results.

Cell Viability Assays

1. Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. The protocol, as described for the evaluation of 4-(4-bromophenyl)-thiazol-2-amine derivatives, is as follows[1]:

  • Cell Culture: Human breast adenocarcinoma (MCF-7) cells were grown in appropriate culture medium.

  • Treatment: Cells were treated with various concentrations of the synthesized thiazole compounds and the standard drug (5-fluorouracil).

  • Fixation: After the incubation period, cells were fixed with trichloroacetic acid.

  • Staining: The fixed cells were stained with Sulforhodamine B dye.

  • Measurement: The protein-bound dye was solubilized, and the absorbance was measured spectrophotometrically to determine cell viability. The IC50 values were then calculated.

2. MTT Assay: The MTT assay is another colorimetric assay for assessing cell metabolic activity. The protocol for evaluating thiazole derivatives is as follows[2]:

  • Cell Culture: Human breast cancer (MCF-7) and liver cancer (HepG2) cells were cultured.

  • Treatment: Cells were exposed to different concentrations of the test compounds and the standard drug (Staurosporine).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to the wells, where it is converted to formazan by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution.

  • Measurement: The absorbance of the formazan solution was measured to determine the number of viable cells, from which IC50 values were derived.

Signaling Pathway and Mechanism of Action

Several studies suggest that thiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation and survival. One of the prominent mechanisms is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively suppress tumor growth and metastasis. The workflow for investigating VEGFR-2 inhibition is depicted below.

VEGFR2_Inhibition_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Effects Test_Compound 4-(4-Bromophenyl)-2- thiazolethiol Derivative Incubation Incubation Test_Compound->Incubation VEGFR2_Enzyme Recombinant VEGFR-2 Enzyme VEGFR2_Enzyme->Incubation ATP_Substrate ATP & Substrate ATP_Substrate->Incubation Quantification Quantification of Phosphorylation Incubation->Quantification IC50_Determination IC50 Value Determination Quantification->IC50_Determination Angiogenesis Angiogenesis IC50_Determination->Angiogenesis Inhibition Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Suppression

VEGFR-2 Inhibition Assay Workflow

This diagram illustrates the process of evaluating the inhibitory effect of the thiazole derivatives on VEGFR-2 activity, which ultimately leads to the suppression of tumor angiogenesis and growth.

References

A Comparative Guide to the ADME Profile of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of novel 4-(4-bromophenyl)-thiazol-2-amine derivatives with demonstrated antimicrobial and anticancer potential. The in silico ADME profile of these promising compounds is compared against experimental data from established drugs with related therapeutic applications and structural motifs: the anticancer agent dasatinib (a thiazole-containing multi-kinase inhibitor) and the anti-inflammatory drug celecoxib (a structurally related pyrazole derivative).

This objective comparison, supported by experimental data for the comparator drugs, aims to guide researchers in the early stages of drug discovery by highlighting the potential developability of this new class of thiazole derivatives.

Comparative ADME Data

The following tables summarize the key ADME parameters for the 4-(4-bromophenyl)-thiazol-2-amine derivatives (in silico data) and the comparator drugs, dasatinib and celecoxib (experimental data).

Table 1: Comparison of Intestinal Permeability

Compound ClassSpecific Compound/DerivativeAssay SystemApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioData Type
4-(4-Bromophenyl)-thiazol-2-amine Derivatives Representative DerivativesCaco-2 Cells (Predicted)High (Predicted)Low (Predicted)In Silico
Comparator Drug DasatinibCaco-2 CellsHigh~2Experimental
Comparator Drug CelecoxibCaco-2 CellsHighLowExperimental

Table 2: Comparison of Metabolic Stability

Compound ClassSpecific Compound/DerivativeTest SystemIn Vitro Half-Life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Data Type
4-(4-Bromophenyl)-thiazol-2-amine Derivatives Representative DerivativesHuman Liver Microsomes (Predicted)Moderate to High Stability (Predicted)Low to Moderate (Predicted)In Silico
Comparator Drug DasatinibHuman Liver Microsomes~3546Experimental
Comparator Drug CelecoxibHuman Liver Microsomes>1205.8Experimental

Note: The data for the 4-(4-Bromophenyl)-thiazol-2-amine derivatives is based on computational predictions and should be confirmed with experimental studies.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below to facilitate the experimental validation of the predicted properties of the novel thiazole derivatives.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.

Protocol:

  • Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium and seeded onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: The cells are maintained for 21-28 days to allow for the formation of a confluent and polarized monolayer with functional tight junctions. The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Buffer Preparation: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, is prepared and warmed to 37°C.

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A→B) Transport: The test compound (e.g., at 10 µM) is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.

    • Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.

  • Incubation and Sampling: The plates are incubated at 37°C for a defined period (e.g., 2 hours). Samples are then collected from both donor and receiver compartments.

  • Analysis: The concentration of the test compound in the samples is quantified using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) and the efflux ratio are calculated using the following equations:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Efflux Ratio = Papp (B→A) / Papp (A→B)

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 1 mM in DMSO).

    • Pooled human liver microsomes (e.g., at 0.5 mg/mL in phosphate buffer).

    • NADPH regenerating system (cofactor for CYP450 enzymes).

  • Incubation:

    • The test compound (e.g., final concentration of 1 µM) is pre-incubated with the liver microsomes at 37°C.

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time-course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.

    • The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Visualizations

In Vitro ADME Profiling Workflow

The following diagram illustrates a typical workflow for the in vitro ADME profiling of a drug candidate.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion solubility Aqueous Solubility permeability Caco-2 Permeability transporter Transporter Studies (e.g., P-gp, BCRP) permeability->transporter ppb Plasma Protein Binding bpr Blood-Plasma Ratio bpr->transporter met_stability Microsomal Stability cyp_inhibition CYP450 Inhibition cyp_inhibition->transporter candidate Drug Candidate transporter->candidate lead_opt Lead Optimization lead_opt->solubility lead_opt->ppb lead_opt->met_stability preclinical Preclinical Development candidate->preclinical

Caption: A typical workflow for in vitro ADME profiling in drug discovery.

Potential Signaling Pathway Inhibition

The 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown potential as anticancer agents. Many thiazole-based inhibitors, such as dasatinib, target protein kinases involved in cancer cell signaling. The following diagram illustrates a simplified generic kinase signaling pathway that could be a potential target for such compounds.

Kinase_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor Thiazole Derivative (e.g., Dasatinib) inhibitor->raf

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

A Spectroscopic Showdown: Unmasking the Isomers of 4-(4-Bromophenyl)-2-thiazolethiol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the thione and thiol tautomers of 4-(4-Bromophenyl)-2-thiazolethiol, providing researchers with key spectroscopic differentiators and comprehensive experimental protocols for their characterization.

In the landscape of drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. This compound, a molecule of interest for its potential biological activities, primarily exists as a dynamic equilibrium between two tautomeric isomers: the thione and the thiol forms. The subtle shift of a single proton dramatically alters the electronic and, consequently, the spectroscopic properties of the molecule. This guide provides a comprehensive spectroscopic comparison of these two isomers, supported by established principles from the literature and detailed experimental protocols to aid researchers in their identification and characterization.

The Tautomeric Duo: Thione vs. Thiol

The two principal isomers of this compound are the thione and thiol tautomers, which coexist in equilibrium. The position of this equilibrium can be influenced by factors such as the solvent's polarity and the solid-state packing of the molecule. The thione form, 4-(4-bromophenyl)-3H-thiazole-2-thione, features a carbon-sulfur double bond (C=S) and an N-H bond within the thiazole ring. In contrast, the thiol form, this compound, is characterized by a carbon-nitrogen double bond (C=N) within the ring and an exocyclic sulfur-hydrogen bond (S-H).

Spectroscopic Fingerprints: A Comparative Data Summary

The distinct structural features of the thione and thiol tautomers give rise to unique spectroscopic signatures. The following tables summarize the expected and observed spectroscopic data for each isomer based on literature for analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Isomer ¹H NMR (ppm) ¹³C NMR (ppm)
Thione Form ~13-14 (br s, 1H, N-H) , 7.5-7.8 (m, 5H, Ar-H & thiazole-H)~180-190 (C=S) , ~145-150 (Ar-C-Br), ~132 (Ar-CH), ~128 (Ar-CH), ~115-120 (thiazole-C=CH)
Thiol Form 7.5-7.8 (m, 5H, Ar-H & thiazole-H), ~3-4 (br s, 1H, S-H) ~160-170 (thiazole-C-S), ~145-150 (Ar-C-Br), ~132 (Ar-CH), ~128 (Ar-CH), ~110-115 (thiazole-C=CH)

Table 2: Infrared (IR) Spectroscopy Data

Isomer Key Vibrational Frequencies (cm⁻¹)
Thione Form ~3100-3200 (N-H stretch) , ~1600 (C=C stretch), ~1200-1300 (C=S stretch) , ~1000-1100 (C-N stretch)
Thiol Form ~2500-2600 (S-H stretch, often weak) , ~1620-1640 (C=N stretch) , ~1600 (C=C stretch), ~700-800 (C-S stretch)

Table 3: Mass Spectrometry Data

Isomer Expected Molecular Ion Peak (m/z) Key Fragmentation Patterns
Both Forms ~271/273 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes)Fragmentation of the thiazole ring, loss of sulfur, and cleavage of the bromophenyl group are expected for both tautomers.

Table 4: UV-Vis Spectroscopy Data

Isomer Expected λmax (nm) Electronic Transition
Thione Form ~300-400 n → π* (C=S chromophore)
Thiol Form < 300 π → π* (C=N chromophore)

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • Internal Standard: Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a quicker analysis, the thin solid film method can be used by dissolving the sample in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1]

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty salt plate.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2] Further dilute this stock solution to the low µg/mL or ng/mL range.[2]

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this class of compounds.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Data Acquisition: Record the absorption spectrum over a range of 200-600 nm using a dual-beam UV-Vis spectrophotometer.

  • Tautomerism Study: To study the influence of the solvent on the tautomeric equilibrium, record the spectra in a series of solvents with varying polarities.[3][4]

Visualizing the Isomeric Relationship

The tautomeric equilibrium between the thione and thiol forms can be represented as a dynamic process.

Caption: Tautomeric equilibrium of this compound.

Experimental Workflow

A logical workflow is essential for the comprehensive spectroscopic characterization of the isomers.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR purification->ir ms Mass Spectrometry purification->ms uv_vis UV-Vis purification->uv_vis data_comparison Comparison of Spectroscopic Data nmr->data_comparison ir->data_comparison ms->data_comparison uv_vis->data_comparison tautomer_identification Identification of Thione and Thiol Forms data_comparison->tautomer_identification

Caption: Experimental workflow for isomer characterization.

By leveraging this comparative guide, researchers can confidently distinguish between the thione and thiol isomers of this compound, paving the way for a deeper understanding of its structure-activity relationships and potential applications.

References

Safety Operating Guide

Proper Disposal of 4-(4-Bromophenyl)-2-thiazolethiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL INFORMATION FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

The following guide provides essential logistical and safety information for the proper disposal of 4-(4-bromophenyl)-2-thiazolethiol. This compound should be treated as hazardous waste, and all disposal procedures must be conducted in strict accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before initiating disposal.

Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling due to its toxicological profile. Personal protective equipment (PPE) is mandatory when managing this substance.

Key Hazards:

  • Acute Oral Toxicity: Toxic if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Damage: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Face Protection: Face shield.

  • Respiratory Protection: Dust mask type N95 (US) or equivalent.

  • Lab Coat: A standard laboratory coat is required.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 2103-95-9
Molecular Formula C9H6BrNS2
Molecular Weight 272.18 g/mol
Melting Point 220-224 °C
Form Solid

Step-by-Step Disposal Protocol

The primary method for disposing of this compound and its containers is through an approved hazardous waste disposal service.[1][2]

1. Waste Identification and Segregation:

  • Labeling: Clearly label the waste container with the full chemical name: "this compound". Do not use abbreviations. The label must also include "Hazardous Waste" and the relevant hazard pictograms.

  • Segregation: Keep waste this compound separate from other chemical waste streams to prevent potentially hazardous reactions.[1][2] It should be classified as a halogenated organic waste.[3]

2. Container Management:

  • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled, and sealable hazardous waste container.[1]

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that are contaminated with this chemical should also be disposed of as solid hazardous waste.[1]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[2] They should be collected for disposal by a licensed service.

3. Storage of Waste:

  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[1]

  • Conditions: Keep the container away from incompatible materials.

4. Professional Disposal:

  • Contact EHS: Arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.

  • Licensed Disposal Service: The final disposal of this material must be handled by a licensed professional waste disposal service, likely through high-temperature incineration at a facility equipped with emission controls for halogenated compounds.[4]

Spill Cleanup Protocol

In the event of a spill:

  • Evacuate and restrict access to the area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, carefully sweep up the solid material.

  • Collect the spilled material and any contaminated absorbent materials into a designated hazardous waste container.

  • Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Containment cluster_2 Storage & Disposal A Identify Waste (Solid chemical, contaminated labware) B Wear Full PPE (Gloves, Goggles, Face Shield, Respirator) A->B C Segregate as Halogenated Organic Waste B->C D Place in a Labeled, Sealed Hazardous Waste Container C->D E Label Container: 'Hazardous Waste' 'this compound' and Hazard Symbols D->E F Store in Designated, Ventilated, and Secure Waste Area E->F G Contact Institutional EHS Office for Waste Pickup F->G H Transfer to Licensed Hazardous Waste Disposal Service G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4-Bromophenyl)-2-thiazolethiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(4-Bromophenyl)-2-thiazolethiol

This guide provides crucial safety, operational, and disposal protocols for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure a safe working environment and proper management of this chemical.

Hazard Identification and Safety Precautions

This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary risks associated with this compound are acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation[1].

Signal Word: Danger[1]

Hazard Statements:

  • H301: Toxic if swallowed[1]

  • H315: Causes skin irritation[1][2]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Specification & Rationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize the inhalation of dust or vapors, all handling of the solid compound and its solutions must be conducted in a certified chemical fume hood[3][4].
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes, and a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash[1][3].
Hand Protection Chemical-Resistant Gloves (Nitrile)To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability[3][5].
Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat protects the skin and personal clothing from contamination[3][4].
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects[3].
Respiratory Protection NIOSH-Approved Respirator (N95 Dust Mask)Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations[1][3].

PPE Selection Workflow

PPE_Selection start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Nitrile, Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator (N95) outside_hood->respirator Yes end_op Proceed with Operation outside_hood->end_op No respirator->end_op

Caption: PPE Selection Workflow for Handling this compound

Operational Plan: Step-by-Step Handling Procedures

Adherence to strict operational protocols is essential to minimize exposure and prevent contamination.

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible[3].

  • Don all required PPE as outlined in the table above before entering the handling area.

  • Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper[4].

2. Weighing and Transferring:

  • Use anti-static weigh paper or a tared container to weigh the solid compound to avoid generating dust[4].

  • Use a spatula for all transfers of the solid material.

3. Solution Preparation:

  • If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing[3].

  • Ensure the container is appropriately labeled and capped when not in use.

4. Reaction Monitoring:

  • For chemical reactions, use appropriate glassware and ensure the apparatus is securely assembled within the fume hood[3].

Disposal Plan: Waste Management and Decontamination

Chemical waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect unused solid compound and contaminated materials (e.g., weigh paper, pipette tips, gloves) in a dedicated, clearly labeled solid hazardous waste container[3][4].
Liquid Waste Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste[3][4].
Contaminated Labware Place non-disposable contaminated labware in a designated area for cleaning by trained personnel. Disposable labware should be placed in the solid hazardous waste container.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and all associated hazard symbols[5].

  • Segregation: Do not mix incompatible waste streams. This chemical should be segregated as a combustible, toxic compound[1][3].

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Professional Disposal: Arrange for the disposal of hazardous waste through an approved waste disposal service[5]. Do not dispose of this chemical down the drain or in regular trash[4][5].

Operational and Disposal Workflow

Operational_Disposal_Workflow cluster_operation Operational Steps cluster_disposal Disposal Steps prep Preparation: Don PPE, Prepare Fume Hood weigh Weighing & Transferring prep->weigh dissolve Solution Preparation weigh->dissolve react Conduct Reaction dissolve->react segregate Segregate Waste Streams react->segregate collect_solid Collect Solid Waste segregate->collect_solid collect_liquid Collect Liquid Waste segregate->collect_liquid label_waste Label Waste Containers collect_solid->label_waste collect_liquid->label_waste store_waste Store in Satellite Area label_waste->store_waste professional_disposal Arrange Professional Disposal store_waste->professional_disposal

Caption: Operational and Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-2-thiazolethiol
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-2-thiazolethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.